Autotaxin-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23N7O2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(2H-triazol-4-yl)ethoxy]ethanone |
InChI |
InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27) |
InChI Key |
ILOFWCAZDNILKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=NC=C4CN(CC4=N3)C(=O)COCCC5=NNN=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Autotaxin-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the biosynthesis of lysophosphatidic acid (LPA), a signaling phospholipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in numerous diseases, including fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of Autotaxin-IN-1, a potent and selective inhibitor of autotaxin.
This compound emerged from a structure-based drug design program aimed at identifying novel therapeutic agents for osteoarthritis pain.[1] An initial high-throughput screening campaign identified an aminopyrimidine series with moderate potency, which served as the starting point for lead optimization. X-ray crystallography was instrumental in elucidating the binding mode of these initial hits, enabling the rational design of more potent analogs. This effort culminated in the discovery of a lead compound, now known as this compound, with a favorable potency, pharmacokinetic profile, and a robust pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a related, well-characterized autotaxin inhibitor, PF-8380, for comparative purposes.
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Autotaxin | Biochemical Assay | 2.2 nM | [2] |
| PF-8380 | Autotaxin | Isolated Enzyme Assay | 2.8 nM | [3] |
| PF-8380 | Autotaxin | Human Whole Blood | 101 nM | [3] |
Table 2: Physicochemical Properties
| Compound | Molecular Formula |
| This compound | C21H23N7O2 |
Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, regulate fundamental cellular processes such as proliferation, migration, and survival. The inhibition of autotaxin by this compound effectively reduces the production of LPA, thereby attenuating these downstream signaling events.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Autotaxin Activity Assay (Amplex Red Method)
This protocol is a representative method for determining the in vitro potency of autotaxin inhibitors.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and NaCl)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Prepare a reaction mixture containing assay buffer, Amplex Red, HRP, and choline oxidase.
-
Add the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding a solution of recombinant autotaxin and LPC to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) at multiple time points.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
In Vivo Model of Osteoarthritis Pain
This protocol describes a common preclinical model to evaluate the efficacy of autotaxin inhibitors in reducing osteoarthritis-related pain.
Animal Model:
-
Male Lewis rats.
Induction of Osteoarthritis:
-
Anesthetize the rats.
-
Surgically induce osteoarthritis in one knee joint by, for example, medial meniscal transection (MMT) or intra-articular injection of monosodium iodoacetate (MIA).
-
Allow the animals to recover for a specified period (e.g., 2-4 weeks) for the development of pain-like behaviors.
Drug Administration:
-
Administer this compound or vehicle orally at desired doses.
Pain Assessment:
-
Measure pain-related behaviors at baseline and at various time points after drug administration.
-
Commonly used methods include:
-
Von Frey test: Assess mechanical allodynia by measuring the paw withdrawal threshold to calibrated von Frey filaments.
-
Incapacitance testing: Measure weight-bearing distribution between the hind limbs as an indicator of joint pain.
-
Data Analysis:
-
Compare the pain-related behaviors in the drug-treated group to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow for Discovery and Development
The discovery and development of this compound followed a structured workflow, from initial hit identification to in vivo validation.
Caption: A simplified workflow for the discovery and development of this compound.
Conclusion
This compound is a potent and selective inhibitor of autotaxin discovered through a rigorous structure-based drug design approach. Its favorable in vitro and in vivo properties make it a valuable tool for further investigation of the role of the ATX-LPA signaling axis in various diseases and a promising candidate for therapeutic development, particularly in the context of osteoarthritis pain. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of this important research compound.
References
- 1. Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Autotaxin-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autotaxin-IN-1 is a highly potent and selective inhibitor of autotaxin (ATX), the enzyme responsible for the biosynthesis of the signaling lipid lysophosphatidic acid (LPA). By targeting ATX, this compound effectively downregulates the ATX-LPA signaling axis, a pathway implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its role in the broader signaling context.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the active site of autotaxin (ENPP2), a secreted lysophospholipase D.[1][2] Autotaxin's primary function is the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[3][4][5] LPA, in turn, acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), specifically LPA receptors 1-6 (LPAR1-6).[3][4][5][6] The activation of these receptors initiates a cascade of downstream signaling events that influence a wide range of cellular functions.
By inhibiting autotaxin, this compound effectively reduces the production of LPA, thereby attenuating the downstream signaling cascades mediated by LPARs. This interruption of the ATX-LPA axis is the fundamental mechanism by which this compound modulates cellular behavior and exhibits its therapeutic potential.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and ex vivo assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.2 nM | ex vivo human whole blood assay | [1][4] |
| IC50 | 2 nM | Human plasma assay | [7] |
Signaling Pathway
The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the point of intervention for this compound.
Experimental Protocols
The determination of the inhibitory potency of this compound, specifically its IC50 value, is a critical experimental procedure. The following is a detailed methodology based on the principles of the choline-release assay, a common method for assessing autotaxin activity.[7][8]
Principle of the Choline-Release Assay
This assay measures the activity of autotaxin by quantifying the amount of choline produced from the hydrolysis of the substrate lysophosphatidylcholine (LPC). The released choline is then used in a series of enzymatic reactions that result in a colorimetric or fluorometric signal, which is inversely proportional to the inhibitory activity of the compound being tested.[8][9]
Materials and Reagents
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) (e.g., oleoyl-LPC)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl2, 30 µM CoCl2, 0.05% Triton X-100
-
Choline Detection Reagent: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 50 U/ml horseradish peroxidase, 18 U/ml choline oxidase, 5 mM 4-aminoantipyrine, and 3 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 555 nm
Experimental Workflow
The following diagram outlines the key steps in determining the IC50 of this compound.
Detailed Procedure
-
Preparation of Reagents: Prepare all buffers and reagents as described in section 4.2. A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted to obtain a range of concentrations for IC50 determination.
-
Assay Setup: In a 96-well microplate, add the assay buffer, recombinant human autotaxin, and the various concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubation: The plate is typically pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the LPC substrate to all wells.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 18 hours), allowing the enzymatic reaction to proceed.[8]
-
Detection: Following incubation, the choline detection reagent is added to each well. This will stop the autotaxin reaction and initiate the colorimetric reaction.
-
Measurement: The absorbance of each well is measured at 555 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to the percentage of inhibition relative to the vehicle control. The IC50 value is then calculated by fitting the data to a dose-response curve using appropriate software.
Conclusion
This compound is a potent and specific inhibitor of autotaxin, a key enzyme in the production of the signaling lipid LPA. Its mechanism of action is centered on the direct inhibition of autotaxin's enzymatic activity, leading to a reduction in LPA levels and subsequent attenuation of LPA receptor-mediated signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and the broader ATX-LPA signaling axis. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the context and practical application of this important research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Autotaxin Inhibitors for the Treatment of Osteoarthritis Pain: Lead Optimization via Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of ATX-1d Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action for the novel Autotaxin inhibitor, ATX-1d. It covers the molecular interactions, signaling pathways, experimental validation, and quantitative efficacy, offering a comprehensive resource for professionals in the field of oncology and drug development.
Executive Summary
ATX-1d is a novel small molecule inhibitor targeting Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. By inhibiting ATX, ATX-1d effectively reduces the production of LPA from its precursor, lysophosphatidylcholine (LPC). This disruption of the ATX-LPA-LPAR signaling axis has significant implications for cancer therapy, particularly in overcoming resistance to conventional chemotherapeutic agents like paclitaxel. In vitro studies have demonstrated that ATX-1d is non-cytotoxic as a standalone agent but significantly enhances the potency of paclitaxel in cancer cell lines. This guide details the underlying mechanisms and experimental data supporting the therapeutic potential of ATX-1d.
Core Mechanism of Action
The primary mechanism of action of ATX-1d is the direct inhibition of the enzymatic activity of Autotaxin. ATX is a secreted lysophospholipase D that catalyzes the conversion of LPC to LPA.[1][2][3] LPA is a potent signaling lipid that interacts with at least six G protein-coupled receptors (LPAR1-6) to activate downstream pathways involved in cell survival, proliferation, migration, and chemoresistance.[1][2][4]
ATX-1d binds to ATX, preventing the hydrolysis of LPC and thereby reducing the bioavailability of LPA.[1][5] This leads to the downregulation of pro-survival signaling cascades that are often exploited by cancer cells to resist treatment.[5][6] The inhibition of this axis by ATX-1d has been shown to re-sensitize resistant cancer cells to chemotherapy.
Affected Signaling Pathways
The ATX-LPA-LPAR signaling axis is a central hub for multiple downstream pathways implicated in cancer progression and therapeutic resistance.[1][4][5] By reducing LPA levels, ATX-1d indirectly modulates these critical pathways:
-
PI3K-AKT and RAS-MAPK Pathways: These are key pro-survival and proliferative pathways that are activated by LPA signaling. Inhibition by ATX-1d helps to suppress these signals, thereby impeding cancer cell growth and survival.[1][5]
-
NF-κB Pathway: This pathway is involved in anti-apoptotic processes. By downregulating LPA-mediated activation of NF-κB, ATX-1d can promote apoptosis in cancer cells, particularly in the presence of chemotherapeutic agents.[1][5]
-
DNA Repair Mechanisms and Angiogenesis: The ATX-LPA axis has been shown to augment DNA repair and promote the formation of new blood vessels, both of which contribute to tumor growth and resistance. ATX-1d helps to counteract these effects.[1][5]
The following diagram illustrates the central role of ATX in this signaling cascade and the point of intervention for ATX-1d.
Quantitative Data Summary
The efficacy of ATX-1d has been quantified through various in vitro assays. The data highlights its potency as an ATX inhibitor and its synergistic effect with paclitaxel.
| Parameter | Value | Cell Line(s) | Source |
| ATX-1d IC₅₀ | 1.8 ± 0.3 µM | - | [1][5][6][7][8] |
| BMP-22 IC₅₀ (Control) | 0.2 ± 0.1 µM | - | [1][5][8] |
| Paclitaxel Potency Increase (with ATX-1d) | 10-fold | 4T1 Murine Breast Carcinoma | [1][5][6][7] |
| Paclitaxel Potency Increase (with ATX-1d) | 4-fold | A375 Human Melanoma | [1][5][6][7] |
| ATX-1d Cytotoxicity (as single agent) | Non-cytotoxic up to 20 µM | 4T1 and A375 | [1][8] |
Experimental Protocols and Workflows
The identification and validation of ATX-1d involved a multi-step process combining computational modeling and in vitro experimentation.
The general experimental workflow is depicted below.
-
Molecular Docking:
-
The 3D structure of the target protein Autotaxin (PDB ID: 6W35) was obtained from the RCSB Protein Data Bank.[1]
-
A library of compounds, including ATX-1d, was prepared and energy minimized using MMFF94 force field.[1]
-
Docking simulations were performed to predict the binding pose and affinity of the compounds within the ATX active site.
-
-
Molecular Dynamics (MD) Simulations:
-
The docked complex of ATX and ATX-1d was subjected to 100 ns MD simulations to evaluate the stability of the binding pose over time.[5]
-
Root Mean Square Deviation (RMSD) was calculated to assess the conformational stability of the ligand-protein complex.
-
-
Binding Affinity Calculations (MM-GBSA):
-
ATX Enzyme Inhibition Assay:
-
Purified human recombinant ATX (hATX) was used.[5]
-
A fluorogenic LPC-like substrate (e.g., FS-3) was used to measure ATX enzymatic activity.[8]
-
ATX was incubated with varying concentrations of ATX-1d (or control inhibitor BMP-22).[1][5]
-
The reaction was initiated by adding the substrate, and the fluorescence intensity was measured over time to determine the rate of hydrolysis.
-
Data were plotted as a dose-response curve to calculate the IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[1][5][8]
-
-
Cell Viability and Combination Therapy Assays:
-
4T1 murine breast cancer cells and A375 human melanoma cells were cultured under standard conditions.[1]
-
For single-agent cytotoxicity, cells were treated with increasing concentrations of ATX-1d for up to 72 hours.[1]
-
For combination studies, cells were pre-treated with a non-cytotoxic concentration of ATX-1d (3 µM) for 24 hours.[1]
-
Following pre-treatment, cells were exposed to increasing concentrations of paclitaxel for an additional 48 hours.[1]
-
Cell viability was assessed using a standard method (e.g., MTT or resazurin-based assay).
-
The results were used to determine the shift in paclitaxel's IC₅₀ and quantify the enhancement in its potency.
-
Conclusion and Future Directions
ATX-1d represents a promising therapeutic agent that operates through a well-defined mechanism of action: the inhibition of Autotaxin and the subsequent disruption of the pro-survival ATX-LPA-LPAR signaling axis.[1][6] Its ability to significantly enhance the efficacy of paclitaxel in preclinical models, without exhibiting intrinsic cytotoxicity, positions it as a strong candidate for combination therapy in cancers that have developed resistance to standard treatments.[1][5][7]
Future research should focus on in vivo efficacy and safety profiling of ATX-1d, exploring its potential across a broader range of cancer types, and identifying biomarkers that could predict patient response to ATX-1d-based combination therapies. The insights gained from these studies will be crucial for the clinical translation of this novel therapeutic strategy.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of a Potent Autotaxin Inhibitor: Autotaxin-IN-1
This technical guide provides a comprehensive overview of the synthesis of a representative potent autotaxin inhibitor, herein designated as Autotaxin-IN-1 for the purpose of this document. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and the relevant biological signaling cascade.
Core Synthesis Pathway of this compound
The synthesis of this compound is a multi-step process commencing from the commercially available (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate. The pathway involves the formation of a key bicyclic pyrrolidine core, followed by functionalization to yield the final active inhibitor.
Diagram of the this compound Synthesis Pathway
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material | Product | Reagents & Conditions | Yield (%) |
| 1 | (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate | (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | LiBH4, THF, -5°C to rt | 95 |
| 2 | (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate | ((3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)bis(methylene) dimesylate | MsCl, Et3N, DCM, 0°C to rt | 98 |
| 3 | ((3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)bis(methylene) dimesylate | tert-Butyl (3aR,6aS)-1-tosyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | p-Toluenesulfonamide, NaH, DMF | 75 |
| 4 | tert-Butyl (3aR,6aS)-1-tosyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | (3aR,6aS)-2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[3,4-c]pyrrole | TFA, DCM | 92 |
| 5 | (3aR,6aS)-2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[3,4-c]pyrrole | This compound | (S)-1-(4-(Thiophen-3-yl)phenyl)ethan-1-amine, NaBH(OAc)3, DCE | 85 |
Detailed Experimental Protocols
Step 1: Synthesis of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (2)
To a solution of (3R,4R)-1-tert-butyl 3,4-diethyl pyrrolidine-1,3,4-tricarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -5°C is added lithium borohydride (LiBH4, 2.5 eq) portion-wise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 16 hours. The reaction is quenched by the slow addition of water, followed by extraction with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the diol product as a colorless oil.
Step 2: Synthesis of ((3S,4S)-1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)bis(methylene) dimesylate (3)
The diol from the previous step (1.0 eq) is dissolved in dichloromethane (DCM) and triethylamine (Et3N, 3.0 eq) is added. The solution is cooled to 0°C, and methanesulfonyl chloride (MsCl, 2.5 eq) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the dimesylate product.
Step 3: Synthesis of tert-Butyl (3aR,6aS)-1-tosyl-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (4)
To a suspension of sodium hydride (NaH, 2.2 eq) in anhydrous dimethylformamide (DMF) is added p-toluenesulfonamide (1.1 eq) at 0°C. The mixture is stirred for 30 minutes, after which a solution of the dimesylate (1.0 eq) in DMF is added dropwise. The reaction mixture is stirred at room temperature for 18 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the bicyclic pyrrolidine.
Step 4: Synthesis of (3aR,6aS)-2,3,3a,4,5,6-Hexahydro-1H-pyrrolo[3,4-c]pyrrole (5)
The protected bicyclic pyrrolidine (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA, 10 eq) is added. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and washed with DCM. The aqueous layer is basified with sodium hydroxide and extracted with DCM. The combined organic layers are dried and concentrated to give the deprotected amine.
Step 5: Synthesis of this compound (Final Product)
To a solution of the bicyclic amine (1.0 eq) and (S)-1-(4-(thiophen-3-yl)phenyl)ethan-1-amine (1.1 eq) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with DCM. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by preparative HPLC to afford this compound.
Autotaxin-LPA Signaling Pathway
Autotaxin (ATX) is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA. LPA then acts as a signaling molecule by binding to a family of G protein-coupled receptors (LPARs), leading to a variety of cellular responses.
Diagram of the ATX-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling cascade.
Experimental Workflow: Autotaxin Inhibition Assay
The inhibitory activity of synthesized compounds against autotaxin is commonly determined using a fluorometric assay, such as the Amplex® Red assay. This assay indirectly measures ATX activity by detecting the production of choline, a co-product of LPA synthesis.
Diagram of the Autotaxin Inhibition Assay Workflow
Caption: Workflow for the Amplex® Red autotaxin assay.
Detailed Protocol for Autotaxin Inhibition Assay (Amplex® Red)
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2.
-
Amplex® Red stock solution: 10 mM in DMSO.
-
Horseradish Peroxidase (HRP) stock solution: 10 U/mL in assay buffer.
-
Choline Oxidase stock solution: 100 U/mL in assay buffer.
-
LPC substrate stock solution: 10 mM in assay buffer.
-
Test inhibitor stock solution: 10 mM in DMSO, serially diluted to desired concentrations.
-
-
Assay Procedure :
-
In a 96-well black microplate, add 2 µL of the test inhibitor dilutions or DMSO (for control).
-
Add 48 µL of a solution containing autotaxin enzyme in assay buffer to each well.
-
Prepare a substrate master mix containing Amplex® Red (final concentration 50 µM), HRP (final concentration 1 U/mL), choline oxidase (final concentration 0.1 U/mL), and LPC (final concentration 100 µM) in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate master mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at approximately 590 nm.
-
-
Data Analysis :
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Technical Guide: Binding Affinity and Mechanistic Analysis of Autotaxin-IN-1
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2][3][4] It is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[4][5][6] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[3][6][7] The subsequent binding of LPA to its G protein-coupled receptors (LPAR1-6) triggers a wide range of cellular responses, including proliferation, migration, and survival.[3][7] The ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation, making ATX a significant therapeutic target.[2][5][8][9]
Autotaxin-IN-1 is a potent inhibitor of autotaxin.[10] This guide provides a detailed overview of its binding affinity, the experimental protocols used for its characterization, and the signaling pathway in which it acts.
Binding Affinity of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the autotaxin enzyme by 50%.
Table 1: Quantitative Binding Data for this compound
| Compound | Target | Parameter | Value | Reference |
|---|
| this compound | Autotaxin | IC50 | 2.2 nM |[10] |
Autotaxin-LPA Signaling Pathway
Autotaxin is the primary producer of extracellular LPA.[3] It hydrolyzes LPC to generate LPA, which then activates a family of six distinct G protein-coupled receptors (LPAR1-6) to initiate downstream signaling cascades.[7] This pathway is a critical regulator of various physiological and pathological processes.[3][7] Inhibition of ATX by compounds like this compound leads to decreased LPA production and, consequently, reduced activation of all LPA receptors.[8]
Experimental Protocols
The binding affinity and inhibitory potential of compounds like this compound are determined using enzymatic assays that measure autotaxin activity. Below are detailed methodologies for common in vitro assays.
Colorimetric Autotaxin Inhibitor Screening Assay
This assay provides a method for screening human ATX inhibitors by measuring the hydrolysis of a chromogenic substrate.
Principle: Autotaxin cleaves the artificial substrate bis-(p-nitrophenyl) phosphate (BNPP) to liberate p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405-415 nm.[11] The reduction in the rate of p-nitrophenol production in the presence of an inhibitor is proportional to the inhibitor's potency.
Materials:
-
Assay Buffer (e.g., Tris-HCl, pH 9.0, containing NaCl, MgCl2, CaCl2, and Triton X-100)[1]
-
Recombinant Human Autotaxin (ATX) enzyme
-
Autotaxin Substrate: bis-(p-nitrophenyl) phosphate (BNPP)[11]
-
Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of Assay Buffer. Dilute the ATX enzyme and reconstitute the BNPP substrate in the Assay Buffer according to the manufacturer's instructions.[11]
-
Assay Setup: To a 96-well plate, add the following to designated wells:
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BNPP substrate solution to all wells.[11]
-
Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[11]
-
Data Acquisition: Read the absorbance of the plate at a wavelength between 405-415 nm.[11]
-
Data Analysis:
-
Subtract the average absorbance of the Background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% Initial Activity (control) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Choline-Release Assay
This assay uses the natural substrate of ATX, lysophosphatidylcholine (LPC), and measures the release of choline, one of the reaction products.[12][13]
Principle: This is a coupled enzyme assay. First, ATX hydrolyzes LPC to produce LPA and choline.[12][14] In the second step, choline oxidase oxidizes choline to produce hydrogen peroxide. Finally, in the presence of horseradish peroxidase (HRP), the hydrogen peroxide reacts with a probe (e.g., Amplex Red or a combination of 4-aminoantipyrine and TOPS) to generate a fluorescent or colored product, which is directly proportional to the ATX activity.[12][14]
Materials:
-
Recombinant Human Autotaxin (ATX) enzyme
-
Substrate: Lysophosphatidylcholine (LPC)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Detection Probe (e.g., Amplex Red)
-
Test Inhibitor (e.g., this compound)
-
Assay Buffer
-
96-well microplate (black plate for fluorescence)
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Assay Mixture: Prepare a reaction mixture containing Assay Buffer, LPC, choline oxidase, HRP, and the detection probe.
-
Assay Setup: Add the reaction mixture to the wells of a 96-well plate.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the designated wells. Add solvent to the control wells.
-
Reaction Initiation: Initiate the reaction by adding the ATX enzyme to all wells (except background wells).
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light if using a fluorescent probe.[13]
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) or absorbance at appropriate intervals.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percent inhibition and calculate the IC50 value as described in the colorimetric assay protocol.
References
- 1. tosoh.co.jp [tosoh.co.jp]
- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin - Wikipedia [en.wikipedia.org]
- 5. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 10. This compound - Immunomart [immunomart.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
The Role of Autotaxin Inhibitors in the LPA Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including fibrosis, inflammation, and cancer.[1][2][3] Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of the bioactive lipid, lysophosphatidic acid (LPA), in the extracellular space.[3][4][5] LPA exerts its effects by activating at least six G protein-coupled receptors (LPARs 1-6), triggering a cascade of downstream signaling events that regulate cell proliferation, survival, migration, and differentiation.[6][7][8][9] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for a variety of diseases. This technical guide provides an in-depth overview of the ATX-LPA pathway and the role of potent inhibitors in its modulation.
Note on Compound Designation: This document uses PF-8380, a well-characterized and potent Autotaxin inhibitor, as a primary example to illustrate the principles of ATX inhibition and its effects on the LPA signaling pathway, due to the lack of specific public-domain data for a compound designated "Autotaxin-IN-1".
The Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the key enzyme that hydrolyzes lysophosphatidylcholine (LPC) to produce LPA and choline.[3][4][10] The generated LPA then binds to its cognate receptors (LPAR1-6) on the cell surface. These receptors couple to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs), initiating diverse downstream signaling cascades.[6][7]
Key downstream pathways activated by LPA receptor signaling include:
-
Gαq/11: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Gαi/o: Inhibition of adenylyl cyclase and activation of the Ras-MAPK and PI3K-Akt pathways, promoting cell survival and proliferation.[1]
-
Gα12/13: Activation of RhoA, a small GTPase that regulates the actin cytoskeleton, cell shape, and motility.[4][6]
-
Gαs: Stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
The pleiotropic effects of LPA are therefore dictated by the specific LPARs expressed on a given cell type and their coupling to these distinct G protein pathways.[6][8]
Caption: The ATX-LPA signaling cascade and the point of intervention for ATX inhibitors.
Autotaxin Inhibitors: Mechanism of Action
Autotaxin inhibitors are small molecules designed to block the enzymatic activity of ATX, thereby preventing the conversion of LPC to LPA.[11] These inhibitors typically bind to the active site of ATX, which contains a hydrophobic pocket that accommodates the acyl chain of the LPC substrate and a bimetallic zinc-binding motif essential for catalysis.[2][12] By occupying this site, inhibitors prevent the substrate from binding and being hydrolyzed.
The development of ATX inhibitors has evolved from lipid-like molecules that mimic the natural substrate to non-lipid small molecules with improved pharmacokinetic properties.[3] These compounds can be broadly classified based on their binding mode within the T-shaped binding pocket of ATX.[13] The ultimate effect of an ATX inhibitor is the reduction of LPA levels in biological fluids, leading to the attenuation of LPA receptor-mediated signaling. This makes them valuable tools for studying the ATX-LPA axis and potential therapeutic agents for diseases driven by excessive LPA signaling.[10][11]
Caption: Competitive inhibition of ATX prevents LPA production and downstream signaling.
Quantitative Data for Representative Autotaxin Inhibitors
The potency of Autotaxin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce ATX enzyme activity by 50%. The following table summarizes publicly available data for several well-known ATX inhibitors.
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Reference |
| PF-8380 | Human ATX | Fluorogenic (Amplex Red) | 6 | [10] |
| Ziritaxestat (GLPG1690) | Human ATX | Not Specified | 541 (in rat plasma) | [14] |
| BBT-877 | Human ATX | ex vivo assay | 6.9 | [13] |
| ATX-1d | Human ATX | Fluorogenic (FS-3) | 1800 (1.8 µM) | [15][16] |
Experimental Protocols
Characterizing the efficacy and mechanism of Autotaxin inhibitors involves a series of biochemical and cell-based assays.
Biochemical Autotaxin Inhibition Assay (Fluorogenic)
This assay directly measures the enzymatic activity of ATX and its inhibition. A common method utilizes a synthetic substrate that becomes fluorescent upon cleavage by ATX.
Objective: To determine the IC₅₀ of a test compound against recombinant human Autotaxin.
Principle: The fluorogenic substrate FS-3 or the Amplex Red coupled assay is used. In the Amplex Red assay, ATX hydrolyzes LPC to produce choline, which is then oxidized by choline oxidase to produce H₂O₂. Horseradish peroxidase uses this H₂O₂ to convert the non-fluorescent Amplex Red to the highly fluorescent resorufin, providing a readout of ATX activity.[10] In the FS-3 assay, ATX cleaves the substrate directly, causing an increase in fluorescence that can be monitored.[16]
Detailed Methodology (Amplex Red Example):
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 20 mM CaCl₂, 5 mM KCl, 0.01% Triton-X100, pH 8.0.[10]
-
Enzyme Solution: Recombinant human ATX is diluted in assay buffer to a final concentration of ~6.6 nM.[10]
-
Substrate/Reagent Mix: A mix containing choline oxidase (e.g., 7.3 U/ml), horseradish peroxidase (e.g., 14.7 U/ml), Amplex Red, and the substrate LPC is prepared in assay buffer.[10]
-
Test Compound: The inhibitor is serially diluted in DMSO and then further diluted in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the ATX enzyme solution to all wells except the background controls.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate/reagent mix to all wells.
-
Monitor the increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) over time at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity) and background (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: A generalized workflow for determining the IC₅₀ of an ATX inhibitor.
Cell-Based LPA Signaling Assay
Objective: To measure the effect of an ATX inhibitor on LPA-induced signaling in a cellular context.
Principle: A reporter cell line that expresses a specific LPA receptor (e.g., LPAR1) and a downstream reporter (e.g., a calcium-sensitive dye or a serum response element-luciferase construct) is used. The assay measures the ability of an inhibitor to block the production of LPA by exogenously added ATX and LPC, thereby preventing the activation of the cellular reporter system.[17]
Detailed Methodology (Calcium Flux Example):
-
Cell Preparation:
-
Culture cells expressing the LPA receptor of interest (e.g., HEK293-LPAR1) to ~80-90% confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Plate the dye-loaded cells in a microplate.
-
Prepare a reaction mix containing ATX enzyme, LPC substrate, and varying concentrations of the test inhibitor in a physiological buffer. Incubate this mix to allow LPA to be generated.
-
Alternatively, add ATX, LPC, and the inhibitor directly to the cells to measure LPA generation and signaling in real-time.[17]
-
Add the reaction mix (or individual components) to the cells.
-
Immediately measure the transient increase in intracellular calcium using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis:
-
Quantify the calcium response (e.g., peak fluorescence intensity or area under the curve).
-
Normalize the data to controls (LPA alone for maximum signal, buffer for baseline).
-
Plot the response against the inhibitor concentration to determine the IC₅₀ for the inhibition of the cellular signaling event.
-
Conclusion
The Autotaxin-LPA signaling pathway is a pivotal regulator of numerous cellular functions and a validated target for therapeutic intervention in a range of diseases. Potent and specific inhibitors of Autotaxin serve as invaluable chemical probes to dissect the complexities of this pathway and as promising candidates for drug development. The methodologies outlined in this guide provide a framework for the discovery, characterization, and validation of novel Autotaxin inhibitors, paving the way for new treatments for fibrosis, cancer, and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 16. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Autotaxin Axis: A Technical Guide to its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a pivotal role in extracellular signaling.[1][2][3][4] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][2][3][4][5][6][7] The ATX-LPA signaling axis is integral to a multitude of physiological and pathological processes, including embryonic development, cell proliferation and migration, inflammation, fibrosis, and cancer progression.[1][2][3][5][6] Consequently, the development of potent and selective autotaxin inhibitors has emerged as a significant therapeutic strategy for a range of diseases. This guide provides a comprehensive overview of a key autotaxin inhibitor, its mechanism of action, experimental protocols, and the broader signaling context.
While a specific compound designated "Autotaxin-IN-1" and its corresponding CAS number were not definitively identified in public databases, several potent autotaxin inhibitors with similar nomenclature exist. This guide will focus on well-characterized inhibitors, providing their CAS numbers and relevant technical data.
Featured Autotaxin Inhibitors: Quantitative Data
The following table summarizes key quantitative data for representative autotaxin inhibitors, facilitating a comparative assessment of their potency and properties.
| Compound Name | CAS Number | IC₅₀ (nM) | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Autotaxin-IN-3 | 2156655-68-2 | 2.4[8] | C₂₂H₂₁N₉O₂ | 443.46[9] | Sourced from patent WO2018212534A1.[8] |
| Autotaxin-IN-13 | 1588501-59-0 | 6[10] | Not specified | Not specified | Demonstrates good oral bioavailability and low plasma clearance in vivo.[10] |
| PF-8380 | 1144035-53-9 | Not specified | C₂₂H₂₁Cl₂N₃O₅ | 478.33 | Binds directly to the enzyme's active site.[11] |
| HA 130 | 1229652-21-4 | Not specified | C₂₄H₁₉BFNO₅S | 463.29 | An inhibitor of autotaxin.[11] |
| S32826 | 1103672-43-0 | Not specified | Not specified | Not specified | An inhibitor of autotaxin.[11] |
| Ziritaxestat (GLPG1690) | Not specified | Not specified | Not specified | Not specified | The first ATX inhibitor to enter clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[12][13] |
The Autotaxin-LPA Signaling Pathway
Autotaxin is the primary producer of extracellular LPA.[3] Once generated, LPA binds to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1][2][5] This binding initiates a cascade of downstream signaling events that influence a wide array of cellular functions. The specific cellular response is dependent on the expression profile of LPA receptors and the cellular context.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Autotaxin-IN-3 - MedChem Express [bioscience.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autotaxin-IN-13|CAS 1588501-59-0|DC Chemicals [dcchemicals.com]
- 11. scbt.com [scbt.com]
- 12. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Autotaxin Inhibitors
Disclaimer: The specific compound "Autotaxin-IN-1" is not prominently documented in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the biological activity of potent and well-characterized Autotaxin (ATX) inhibitors, using representative examples to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of molecules. The quantitative data and specific examples provided are based on published findings for established ATX inhibitors.
Introduction to the Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a crucial role in extracellular lipid signaling.[1][2] It is the primary enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4]
LPA exerts its diverse biological effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPAR1 through LPAR6.[3][5] This activation triggers a cascade of downstream signaling pathways, including those involving Ras-Raf-MAPK, PI3K-Akt, and RhoA, which regulate fundamental cellular processes.[4][6] These processes include cell proliferation, survival, migration, and differentiation.[3][7]
The ATX-LPA signaling axis is integral to various physiological processes such as embryonic development, wound healing, and lymphocyte trafficking.[2][4] However, dysregulation of this pathway has been implicated in a wide range of pathologies, including cancer progression and metastasis, chronic inflammation, and fibrosis in organs like the lungs and liver.[8][9][10] Consequently, inhibiting ATX activity to reduce LPA production has emerged as a promising therapeutic strategy for these conditions.[9][11]
Quantitative Data: Potency of Representative Autotaxin Inhibitors
The efficacy of ATX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ATX enzymatic activity by 50%. The following table summarizes the reported IC50 values for several well-characterized ATX inhibitors, measured using various substrates.
| Inhibitor Name | IC50 Value | Substrate Used | Reference |
| ATX-1d | 1.8 ± 0.3 µM | FS-3 | [10] |
| S32826 | 5.6 nM | LPC | [3] |
| Compound 33 | 10 nM | hATX (in vitro) | [3] |
| Compound 33 | 55 nM | Plasma Assay | [3] |
| SW-A3 | 33.8 nM | FS-3 | [3] |
| BrP-LPA | 0.7–1.6 µM | LPC | [3] |
| Tetrahydrocannabinol (THC) | 407 ± 67 nM | ATX-gamma isoform | [12] |
Experimental Protocols
The characterization of ATX inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and functional effects.
In Vitro Autotaxin Inhibition Assay (Fluorogenic)
This assay is widely used for high-throughput screening and determination of inhibitor potency (IC50).[10]
Principle: The assay utilizes a synthetic substrate, FS-3, which is an LPC analogue conjugated to both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA, pH 8.0).
-
Reconstitute recombinant human Autotaxin (ATX) in the assay buffer to a working concentration (e.g., 5 nM).
-
Dissolve the fluorogenic substrate FS-3 in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer to a working concentration (e.g., 1 µM).
-
Prepare a serial dilution of the test inhibitor (e.g., ATX-1d) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the ATX enzyme solution to each well.
-
Add 25 µL of the inhibitor solution at various concentrations to the test wells. Add 25 µL of buffer with DMSO for control (100% activity) and buffer alone for blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the FS-3 substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 485 nm, Emission: 530 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank from all other wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Downstream Signaling Assay (Western Blot for p-Akt)
This assay assesses the inhibitor's ability to block ATX-induced signaling within a cellular context.
Principle: ATX-produced LPA activates the PI3K-Akt signaling pathway, leading to the phosphorylation of Akt (p-Akt). An effective ATX inhibitor will prevent LPA production and thus reduce the levels of p-Akt.[5]
Methodology:
-
Cell Culture:
-
Culture a responsive cell line (e.g., A375 human melanoma cells, 4T1 murine breast carcinoma cells) in appropriate media until they reach 70-80% confluency.[10]
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce baseline signaling.
-
-
Treatment:
-
Pre-incubate the serum-starved cells with various concentrations of the ATX inhibitor for 1-2 hours.
-
Stimulate the cells by adding the ATX substrate, LPC (e.g., 10 µM), to the media for a defined period (e.g., 15-30 minutes). Include a negative control (no LPC) and a positive control (LPC without inhibitor).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phosphorylated Akt (p-Akt, e.g., Ser473).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Compare the normalized p-Akt levels in inhibitor-treated samples to the positive control to determine the extent of signaling inhibition.
-
Visualizations: Signaling Pathways and Workflows
Caption: The Autotaxin-LPA signaling pathway and the mechanism of its inhibition.
Caption: A logical workflow for the screening and validation of novel Autotaxin inhibitors.
References
- 1. Autotaxin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Autotaxin-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of Autotaxin-IN-1, a potent inhibitor of Autotaxin (ATX). The provided information is intended for use by professionals in the fields of academic research and drug development.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (GPCRs), designated as LPAR1-6, to regulate a wide array of cellular processes including cell proliferation, migration, and survival. The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammation, making it an attractive therapeutic target. This compound is a potent inhibitor of ATX and serves as a valuable tool for studying the biological functions of the ATX-LPA axis and for the development of novel therapeutics.
Autotaxin-LPA Signaling Pathway
Autotaxin is the primary producer of extracellular LPA. Once secreted, ATX binds to the cell surface, for instance through interactions with integrins, localizing LPA production in proximity to its receptors. The binding of LPA to its G protein-coupled receptors (LPARs) initiates downstream signaling cascades that mediate a variety of physiological and pathological responses.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound against human Autotaxin is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human Autotaxin | Biochemical Assay | 1 | (Sci-Meds) |
Experimental Protocol: In Vitro Autotaxin Activity Assay (Fluorescence-Based)
This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of this compound. The assay utilizes a fluorogenic LPC analogue, FS-3, which upon cleavage by Autotaxin, releases a fluorophore, leading to an increase in fluorescence intensity.
Materials and Reagents
-
Human recombinant Autotaxin (hATX)
-
This compound
-
FS-3 (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA, pH 8.0
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.
-
DMSO (for compound dilution)
Experimental Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing. Further dilute these in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 10 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Include wells for a "no inhibitor" control (vehicle) and a "no enzyme" control (assay buffer only).
-
-
Enzyme Addition:
-
Prepare a solution of human recombinant Autotaxin in assay buffer at a final concentration of 4 nM.
-
Add 40 µL of the Autotaxin solution to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the fluorogenic substrate FS-3 in assay buffer at a final concentration of 1 µM.
-
Add 10 µL of the FS-3 solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 60 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over time (slope of the linear portion of the curve).
-
Calculate the percentage of inhibition:
-
Percentage Inhibition = [1 - (Rate of sample / Rate of no inhibitor control)] * 100
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow
The following diagram illustrates the key steps involved in the in vitro assay for determining the inhibitory activity of this compound.
Caption: Workflow for the in vitro this compound inhibition assay.
Application Notes: Synergistic Inhibition of Cancer Cell Growth by Co-administration of an Autotaxin Inhibitor and Paclitaxel
Introduction
Resistance to conventional chemotherapy remains a significant hurdle in oncology. Paclitaxel, a potent mitotic inhibitor, is a cornerstone of treatment for various solid tumors, including breast and ovarian cancer. It functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis[1][2][3][4]. However, its efficacy is often limited by the development of resistance.
Recent research highlights the role of the autotaxin (ATX)–lysophosphatidic acid (LPA) signaling axis in promoting cancer cell survival and chemoresistance[3][5][6][7]. Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid LPA[6][8][9][10]. LPA, through its G protein-coupled receptors (LPARs), activates downstream pathways like PI3K-AKT and RAS-MAPK, which enhance cell survival, proliferation, and DNA repair, thereby diminishing the efficacy of cytotoxic therapies[3].
This application note details the synergistic anti-cancer effects observed when combining paclitaxel with a potent autotaxin inhibitor. By inhibiting ATX, the production of pro-survival LPA is reduced, rendering cancer cells more susceptible to the cytotoxic effects of paclitaxel. We provide experimental data from in vitro studies, detailed protocols for key assays, and visualizations of the underlying mechanisms and workflows. While the specific data presented here features the novel inhibitor ATX-1d[5][6], the principles are applicable to other potent ATX inhibitors, such as Autotaxin-IN-1 (IC₅₀ = 2.2 nM)[2], which are under investigation for various pathologies.
Mechanism of Action and Rationale for Combination
The therapeutic strategy is based on a dual-pronged attack on cancer cell proliferation and survival.
-
Paclitaxel: Binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This hyper-stabilization disrupts the dynamic instability required for mitotic spindle assembly and chromosome segregation, arresting cells in mitosis and ultimately inducing apoptosis[1][2][11][12].
-
Autotaxin Inhibitor (e.g., ATX-1d): Blocks the catalytic activity of ATX, preventing the conversion of lysophosphatidylcholine (LPC) to LPA. This reduces the activation of LPARs and downstream pro-survival signaling, thereby counteracting a key mechanism of chemoresistance[3][5][6].
The combination is hypothesized to be synergistic because the ATX inhibitor sensitizes cancer cells to chemotherapy by disabling a crucial survival pathway that tumor cells exploit to withstand cytotoxic stress.
Quantitative Data Summary
In vitro studies demonstrate that the ATX inhibitor ATX-1d significantly enhances the potency of paclitaxel in cancer cell lines without exhibiting cytotoxicity as a single agent. The data below is summarized from studies on 4T1 murine breast carcinoma and A375 human melanoma cells[5][6].
| Parameter | Value | Reference |
| ATX-1d Potency | ||
| IC₅₀ vs. Autotaxin | 1.8 ± 0.3 μM | [5][6] |
Table 1: Potency of the reference autotaxin inhibitor ATX-1d.
| Cell Line | Treatment | GI₅₀ (nM) | Potency Increase | Reference |
| A375 (Human Melanoma) | Paclitaxel Alone | 38 ± 12 | - | [5][6] |
| Paclitaxel + 3 µM ATX-1d | 10 ± 0 | 4-fold | [5][6] | |
| 4T1 (Murine Breast Carcinoma) | Paclitaxel Alone | 258 ± 78 | - | [5][6] |
| Paclitaxel + 3 µM ATX-1d | 25 ± 11 | 10-fold | [5][6] |
Table 2: Synergistic effect of ATX-1d on Paclitaxel potency in cancer cell lines. GI₅₀ represents the concentration required for 50% inhibition of cell growth.
Experimental Protocols
Detailed protocols for evaluating the synergy between an ATX inhibitor and paclitaxel are provided below.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol determines the effect of the drug combination on cancer cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., 4T1, A375)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well cell culture plates
-
Paclitaxel and Autotaxin Inhibitor
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[14].
-
Drug Preparation: Prepare serial dilutions of paclitaxel and the ATX inhibitor in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂[14].
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals[13][15].
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution[13].
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader[14].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot dose-response curves and determine the GI₅₀ (or IC₅₀) values for each treatment. Synergy can be quantified using methods like the Combination Index (CI) from Chou-Talalay.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by the drug combination.
Materials:
-
Cells grown in 6-well plates
-
Paclitaxel and Autotaxin Inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the desired concentrations of paclitaxel, the ATX inhibitor, and the combination for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a centrifuge tube. Gently wash the adherent cells with PBS, then trypsinize and add them to the same tube[16].
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS[1][16].
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[1].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[17].
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[1][17].
-
Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the efficacy of the combination therapy in a mouse model. While direct in vivo data for ATX-1d with paclitaxel is not yet published, studies with other ATX inhibitors like GLPG1690 in combination with chemotherapy have shown promise[18].
Materials:
-
Immunocompromised mice (e.g., NSG or Nude mice), 6-8 weeks old[19].
-
Cancer cells (e.g., 4T1 murine breast cancer cells).
-
Paclitaxel formulation for IV injection.
-
Autotaxin Inhibitor formulation for oral (PO) or intraperitoneal (IP) administration.
-
Sterile PBS, Matrigel (optional).
-
Digital calipers.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in 100-200 µL of PBS (or a 1:1 mixture of PBS:Matrigel) into the flank of each mouse[20][21].
-
Tumor Growth and Randomization: Allow tumors to grow. Once tumors reach an average volume of 100-200 mm³, randomize the mice into different treatment cohorts (typically 8-10 mice per group)[19].
-
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: Paclitaxel (e.g., 10-20 mg/kg, IV, administered according to a set schedule)[22]
-
Group 3: Autotaxin Inhibitor (dose and schedule determined by its pharmacokinetic profile)
-
Group 4: Paclitaxel + Autotaxin Inhibitor
-
-
Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity[19].
-
Study Endpoint: Continue the treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).
Conclusion
The combination of an autotaxin inhibitor with paclitaxel represents a promising strategy to overcome chemoresistance in cancer. By targeting the ATX-LPA survival pathway, ATX inhibitors can significantly enhance the cytotoxic efficacy of paclitaxel in vitro. The protocols outlined in this document provide a robust framework for researchers to investigate this synergy in various cancer models, facilitating further pre-clinical and clinical development of this combination therapy.
References
- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of autotaxin and insight into GPCR activation by lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. doaj.org [doaj.org]
- 8. Autotaxin - Wikipedia [en.wikipedia.org]
- 9. Autotaxin: structure-function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-function relationships of autotaxin, a secreted lysophospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. S32826, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 22. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of ATX-1d Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6), influencing a wide array of cellular processes including proliferation, migration, survival, and inflammation.[1][3] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and autoimmune disorders.[1][4]
ATX-1d is a novel, computationally identified small molecule inhibitor of autotaxin.[5][6][7] These application notes provide a comprehensive overview of the experimental use of ATX-1d, including its mechanism of action, protocols for in vitro and in vivo evaluation, and its application in combination therapies.
Mechanism of Action
ATX-1d functions as a direct inhibitor of the enzymatic activity of autotaxin. By binding to ATX, it prevents the hydrolysis of LPC into LPA, thereby reducing the downstream signaling mediated by LPA receptors.[5][6] This inhibition of the ATX-LPA axis can lead to the suppression of pro-survival pathways in cancer cells, making them more susceptible to cytotoxic agents.[5][6][8] The ATX-LPA-LPAR signaling axis is known to promote cancer therapeutic resistance through several mechanisms, including the activation of PI3K-AKT and RAS-MAPK survival pathways, enhancement of DNA repair, induction of anti-apoptotic processes via NF-κB, promotion of angiogenesis, and modulation of the tumor microenvironment.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of ATX-1d.
Table 1: In Vitro Inhibitory Activity of ATX-1d against Autotaxin
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 | 1.8 ± 0.3 µM | ATX enzyme inhibition assay | [5][6][7] |
Table 2: Synergistic Effects of ATX-1d with Paclitaxel (PTX) in Cancer Cell Lines
| Cell Line | Treatment | GI50 (nM) | Fold Increase in Potency | Reference |
| 4T1 (murine breast carcinoma) | PTX alone | 258 ± 78 | - | [6] |
| PTX + ATX-1d (3 µM) | 25 ± 11 | 10-fold | [6] | |
| A375 (human melanoma) | PTX alone | Not specified | - | [5][6] |
| PTX + ATX-1d (3 µM) | Not specified | 4-fold | [5][6] |
Note: ATX-1d as a single agent did not induce cytotoxic effects at concentrations up to 20 µM.[6]
Signaling Pathway and Experimental Workflow Diagrams
ATX-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the point of intervention for ATX-1d.
Caption: The ATX-LPA signaling pathway and the inhibitory action of ATX-1d.
Experimental Workflow for Evaluating ATX-1d
This diagram outlines a typical experimental workflow for characterizing the activity of ATX-1d.
Caption: A generalized experimental workflow for the preclinical evaluation of ATX-1d.
Experimental Protocols
In Vitro Autotaxin Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of ATX-1d.
Materials:
-
Recombinant human Autotaxin (ATX)
-
ATX-1d compound
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of ATX-1d in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of ATX-1d in Assay Buffer to create a range of concentrations for testing.
-
In a 96-well plate, add a fixed concentration of recombinant ATX to each well.
-
Add the serially diluted ATX-1d or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate FS-3 to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission) over time.
-
Calculate the rate of reaction for each concentration of ATX-1d.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Cell Viability and Combination Therapy Assay
This protocol assesses the cytotoxic effect of ATX-1d alone and in combination with a chemotherapeutic agent like paclitaxel.
Materials:
-
Cancer cell lines (e.g., 4T1, A375)
-
Cell culture medium and supplements
-
ATX-1d
-
Paclitaxel (PTX)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear or white microplates
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
For single-agent cytotoxicity: Treat the cells with increasing concentrations of ATX-1d or vehicle control for 48-72 hours.
-
For combination therapy:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the drug concentration and calculate the GI50 (concentration for 50% inhibition of growth) for paclitaxel with and without ATX-1d.
In Vivo Tumor Xenograft Model
This protocol evaluates the in vivo efficacy of ATX-1d in combination with chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., 4T1, A375)
-
ATX-1d formulated for in vivo administration
-
Paclitaxel formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, ATX-1d alone, Paclitaxel alone, ATX-1d + Paclitaxel).
-
Administer the treatments according to a pre-determined schedule and route (e.g., oral gavage for ATX-1d, intraperitoneal injection for paclitaxel).
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the different treatment groups to assess the efficacy of the combination therapy.
Conclusion
ATX-1d is a promising novel autotaxin inhibitor with demonstrated in vitro efficacy, particularly in enhancing the potency of conventional chemotherapy. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of targeting the ATX-LPA signaling axis in various disease models. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of ATX-1d.
References
- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Autotaxin Inhibitors: A Detailed Guide to IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Autotaxin-IN-1, a crucial parameter in the evaluation of novel therapeutics targeting the autotaxin (ATX) signaling pathway. The methodologies outlined below are designed to ensure accuracy, reproducibility, and a comprehensive understanding of inhibitor potency.
Introduction to Autotaxin and Its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in cell proliferation, migration, and survival.[1][2] It is the primary producer of the bioactive lipid, lysophosphatidic acid (LPA), through the hydrolysis of lysophosphatidylcholine (LPC).[1][2][3][4][5] The ATX-LPA signaling axis has been implicated in a variety of pathological conditions, including cancer, inflammation, and fibrosis.[1][2][3] Consequently, the development of potent and selective ATX inhibitors is a significant focus of therapeutic research. Determining the IC50 value is a fundamental step in characterizing the efficacy of these inhibitors.
Overview of IC50 Determination Methods
Several robust methods are available for determining the IC50 of ATX inhibitors. These assays typically involve measuring the enzymatic activity of ATX in the presence of varying concentrations of the inhibitor. The most common approaches utilize either fluorogenic or colorimetric substrates that produce a detectable signal upon cleavage by ATX. This document details two widely used protocols: a fluorescence-based assay using the synthetic substrate FS-3 and a choline-oxidase coupled assay using the natural substrate LPC.
Quantitative Data Summary
The following table summarizes key parameters for the two primary assay methods described in this document.
| Parameter | Fluorescence-Based Assay (FS-3) | Choline-Oxidase Coupled Assay (Amplex Red) |
| Substrate | FS-3 (LPC analogue) | Lysophosphatidylcholine (LPC) |
| Detection Method | Fluorescence | Fluorescence |
| Wavelength (Ex/Em) | 485 nm / 538 nm | 530-560 nm / 590 nm |
| Key Enzymes | Autotaxin | Autotaxin, Choline Oxidase, Horseradish Peroxidase (HRP) |
| Signal Principle | Cleavage of FS-3 separates a fluorophore from a quencher, increasing fluorescence. | ATX produces choline from LPC. Choline is oxidized to produce H2O2, which reacts with Amplex Red in the presence of HRP to form the fluorescent product resorufin. |
| Assay Format | 96- or 384-well plate | 96-well plate |
| Typical Incubation | 30-60 minutes at 37°C | 30 minutes at 37°C |
Experimental Protocols
Protocol 1: Fluorescence-Based IC50 Determination using FS-3 Substrate
This protocol utilizes a fluorogenic substrate, FS-3, which is an LPC analog conjugated to both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is released, resulting in a measurable increase in fluorescence.[6][7]
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)[7]
-
This compound (or other test inhibitor)
-
Positive control inhibitor (e.g., BrP-LPA)[6]
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute ATX enzyme to the desired working concentration (e.g., 4 nM) in cold assay buffer.[7] Keep on ice.
-
Prepare a stock solution of FS-3 substrate (e.g., 1 µM) in assay buffer.[7]
-
Prepare a serial dilution of this compound in assay buffer. The concentration range should span the expected IC50 value. A typical range might be 0.1 nM to 30 µM.[7]
-
Prepare solutions for controls: no enzyme (background), no inhibitor (100% activity), and positive control inhibitor.
-
-
Assay Setup (per well):
-
Add 20 µL of the appropriate this compound dilution or control solution to the wells of the microplate.
-
Add 20 µL of diluted ATX enzyme to all wells except the background control wells. Add 20 µL of assay buffer to the background wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the FS-3 substrate solution to all wells to initiate the enzymatic reaction.[7]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 2 minutes) for 30-60 minutes, using excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.[7]
-
-
Data Analysis:
-
For each concentration of this compound, calculate the rate of reaction (increase in fluorescence over time).
-
Normalize the reaction rates to the "100% activity" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Choline-Oxidase Coupled IC50 Determination
This assay measures the production of choline, a product of LPC hydrolysis by ATX. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a probe like Amplex Red to generate a highly fluorescent product, resorufin.[4][8]
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2, 0.1% fatty acid-free BSA)
-
This compound (or other test inhibitor)
-
Positive control inhibitor
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of ATX in assay buffer.
-
Prepare a stock solution of LPC substrate (e.g., 150 µM).[3]
-
Prepare a detection reagent mix containing choline oxidase, HRP, and Amplex Red in assay buffer. Protect this solution from light.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of the appropriate this compound dilution or control solution to the wells.
-
Add 25 µL of the ATX enzyme solution to all wells except the background control. Add 25 µL of assay buffer to the background wells.
-
Add 25 µL of the LPC substrate solution to all wells.
-
-
Initiate Reaction and Detection:
-
Add 50 µL of the detection reagent mix to all wells.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using an excitation wavelength between 530-560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Visualizations
Caption: Autotaxin signaling pathway and point of inhibition.
Caption: General workflow for IC50 determination of Autotaxin inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Chemoresistance Using Autotaxin-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Autotaxin-IN-1 (ATX-1d), a novel inhibitor of Autotaxin (ATX), for investigating and potentially overcoming chemoresistance in cancer cells. The protocols and data presented herein are intended to facilitate the design and execution of experiments aimed at understanding the role of the Autotaxin-LPA signaling axis in therapeutic resistance.
Introduction
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3][4][5] The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, metastasis, and the development of resistance to chemotherapy.[1][2][3][6] Elevated ATX levels have been observed in several cancers, contributing to a pro-survival tumor microenvironment that can diminish the efficacy of cytotoxic drugs like paclitaxel and cisplatin.[1][3][4]
This compound (ATX-1d) is a potent inhibitor of ATX, offering a valuable tool to probe the mechanisms of chemoresistance and to explore novel combination therapies.[2][7] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking downstream signaling pathways that promote cell survival and proliferation in the presence of chemotherapeutic agents.[1][8]
Data Presentation
Quantitative Data for this compound (ATX-1d)
The following tables summarize the key quantitative data for this compound (ATX-1d) from in vitro studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 (ATX Inhibition) | 1.8 ± 0.3 μM | In vitro enzyme inhibition assay | [2][7] |
| Cell Line | Chemotherapeutic Agent | GI50 (Chemotherapy Alone) | GI50 (Chemotherapy + 3 μM this compound) | Fold Enhancement | Reference |
| 4T1 (Murine Breast Carcinoma) | Paclitaxel | Not explicitly stated | Not explicitly stated | ~10-fold | [2][7] |
| A375 (Human Melanoma) | Paclitaxel | Not explicitly stated | Not explicitly stated | ~4-fold | [2][7] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Mandatory Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 5. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the autotaxin-lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Dynamics Simulation of Autotaxin-IN-1 Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and simulating the binding of Autotaxin-IN-1, a potent inhibitor, to its target protein, Autotaxin (ATX). This document includes detailed protocols for experimental validation and computational analysis, aimed at facilitating research and development of novel ATX inhibitors.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a crucial role in cell proliferation, migration, and survival by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and selective ATX inhibitors is a significant area of therapeutic research.
This compound is a potent inhibitor of ATX with favorable pharmacokinetic properties, making it a valuable tool for studying the biological functions of ATX and a promising candidate for therapeutic development.
Quantitative Data for this compound
The inhibitory potency and pharmacokinetic properties of this compound are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 2.2 nM | [1] |
| Pharmacokinetics (Mouse) | [1] | |
| T1/2 (i.v., 1.0 mg/kg) | 1.14 hours | [1] |
| Cmax (p.o., 10 mg/kg) | 660 nM | [1] |
| AUC (p.o., 10 mg/kg) | 3440 nM·h | [1] |
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate. The Km of Autotaxin for its substrate LPC is in the micromolar range.
Autotaxin Signaling Pathway
The following diagram illustrates the signaling pathway initiated by Autotaxin.
Caption: Autotaxin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Autotaxin Inhibition Assay (Choline Release Assay)
This protocol is adapted from established methods for measuring Autotaxin activity by quantifying the amount of choline released from the hydrolysis of LPC.[2]
Materials:
-
Recombinant human Autotaxin
-
This compound
-
LPC (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
96-well microplate (black, clear bottom)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 540/590 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Add 20 µL of recombinant Autotaxin solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a substrate/detection mix containing LPC, choline oxidase, HRP, and Amplex Red in assay buffer.
-
Initiate the reaction by adding 60 µL of the substrate/detection mix to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Workflow for Autotaxin Inhibition Assay
Caption: Experimental workflow for determining the IC50 of this compound.
Molecular Dynamics Simulation Protocol
This protocol outlines the steps for performing a molecular dynamics (MD) simulation of the this compound complex using GROMACS.[3]
1. System Preparation:
-
Protein Structure: Obtain the crystal structure of human Autotaxin, preferably in complex with a known inhibitor, from the Protein Data Bank (PDB). A suitable starting structure is PDB ID: 6LEH.[3]
-
Ligand Structure: Generate the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw) and optimize its geometry.
-
Docking (Optional but Recommended): If a co-crystal structure is unavailable, perform molecular docking of this compound into the active site of Autotaxin to obtain a starting complex structure.
-
Force Field: Use a suitable force field for the protein and ligand. The CHARMM36 force field is recommended for the protein, and the CGenFF (CHARMM General Force Field) can be used for the ligand.[3]
-
Solvation: Place the protein-ligand complex in a periodic boundary box (e.g., dodecahedron) and solvate with a water model such as TIP3P.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
2. Simulation Parameters:
-
Software: GROMACS
-
Integrator: Leap-frog stochastic dynamics integrator.
-
Time Step: 2 fs.
-
Temperature: Maintain the system at a constant temperature (e.g., 310 K) using a thermostat (e.g., Langevin thermostat with a collision frequency of 2 ps⁻¹).[3]
-
Pressure: Maintain constant pressure (e.g., 1 bar) using a barostat (e.g., Berendsen barostat with a pressure relaxation time of 1 ps).[3]
-
Electrostatics: Use the Particle Mesh Ewald (PME) method for long-range electrostatic interactions with a cutoff of 1.2 nm.[3]
-
van der Waals: Use a cutoff of 1.2 nm for van der Waals interactions.[3]
3. Simulation Procedure:
-
Energy Minimization: Perform energy minimization of the system to remove steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system for a short duration (e.g., 1 ns) to allow the solvent to relax around the protein-ligand complex while restraining the protein and ligand.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Further equilibrate the system for a longer duration (e.g., 5-10 ns) to ensure the system reaches the desired temperature and pressure.
-
-
Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns or longer) to observe the binding dynamics and interactions.[3]
4. Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Hydrogen Bonds: Analyze the formation and breaking of hydrogen bonds between the protein and the ligand over time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of this compound to Autotaxin.
Workflow for Molecular Dynamics Simulation
Caption: Workflow for the molecular dynamics simulation of this compound binding.
References
Application Note: In Vivo Study Design for Autotaxin-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which then signals through at least six G protein-coupled receptors (LPAR1-6) to mediate a wide range of cellular responses, including proliferation, migration, survival, and inflammation.[2][4][5][6] Dysregulation of the ATX-LPA signaling axis has been implicated in the pathogenesis of numerous diseases, most notably fibrosis (e.g., idiopathic pulmonary fibrosis), cancer, and chronic inflammatory disorders.[1][2][6][7] Consequently, inhibiting ATX activity presents a promising therapeutic strategy.[6][7]
Autotaxin-IN-1 is a potent and selective small-molecule inhibitor of ATX. This document provides a comprehensive guide for designing and executing preclinical in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in relevant disease models.
The Autotaxin-LPA Signaling Pathway
The primary function of Autotaxin is the conversion of LPC into LPA in the extracellular space. LPA then binds to its receptors on target cells, activating downstream signaling cascades such as the RhoA, PI3K/AKT, and MAPK/ERK pathways.[1][8] These pathways drive pathological processes like fibroblast proliferation, myofibroblast differentiation, and excessive extracellular matrix deposition, which are hallmarks of fibrosis.[1][8] this compound exerts its effect by directly inhibiting the enzymatic activity of ATX, thereby reducing LPA production and attenuating downstream pro-fibrotic and pro-inflammatory signaling.
General In Vivo Experimental Workflow
A typical in vivo study to evaluate an ATX inhibitor follows a structured workflow. This involves selecting an appropriate animal model, acclimatizing the animals, inducing the disease pathology, administering the compound, and finally, collecting samples for endpoint analysis.
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used model to assess the efficacy of anti-fibrotic agents for idiopathic pulmonary fibrosis (IPF).[1] Bleomycin administration induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of the human disease.[1]
Methodology:
-
Animals: 8-10 week old male C57BL/6 mice.
-
Acclimatization: House animals for at least one week under standard conditions before the experiment.
-
Disease Induction:
-
Anesthetize mice using isoflurane.
-
Administer a single dose of bleomycin sulfate (e.g., 1.5 - 3.0 U/kg) in 50 µL of sterile saline via oropharyngeal or intranasal instillation.
-
Control (sham) animals receive 50 µL of sterile saline only.
-
-
Treatment:
-
Begin daily administration of this compound or vehicle 24 hours after bleomycin instillation.
-
A typical starting dose for a potent ATX inhibitor could be in the range of 10-100 mg/kg, administered once or twice daily via oral gavage.[9][10] Dose-ranging studies are recommended.
-
The vehicle should be appropriate for the compound's solubility (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
-
Monitoring: Record body weight daily for the first week and then 2-3 times per week. Monitor for clinical signs of distress.
-
Endpoint (Day 21 or 28):
-
Euthanize mice and collect blood via cardiac puncture for PK/PD analysis (plasma LPA levels).
-
Perform bronchoalveolar lavage (BAL) on the left lung to analyze inflammatory cell influx.
-
Harvest the right lung lobes for histology (fix in 10% neutral buffered formalin) and biochemical analysis (snap-freeze in liquid nitrogen).
-
-
Endpoint Analyses:
-
Histology: Stain lung sections with Masson's Trichrome to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.
-
Biochemistry: Quantify total lung collagen content using a hydroxyproline assay.
-
Gene Expression: Measure mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) via RT-qPCR.
-
Pharmacodynamics: Measure plasma LPA (e.g., LPA 18:2) levels using LC-MS/MS to confirm target engagement.[11]
-
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This model is commonly used to study liver fibrosis. CCl₄ is a hepatotoxin that causes chronic liver injury, inflammation, and fibrosis, leading to cirrhosis.[12]
Methodology:
-
Animals: 8-10 week old male C57BL/6 or BALB/c mice.
-
Disease Induction:
-
Treatment:
-
Initiate daily oral dosing of this compound or vehicle. Treatment can be prophylactic (started with CCl₄) or therapeutic (started after fibrosis is established, e.g., at week 4).
-
Dosing should be based on prior PK studies (e.g., 10-100 mg/kg/day).
-
-
Endpoint:
-
At the end of the study period, collect blood for liver function tests (ALT, AST) and plasma LPA analysis.
-
Harvest the liver, weigh it, and section it for histology and biochemical analysis.
-
-
Endpoint Analyses:
-
Histology: Stain liver sections with Sirius Red to assess collagen deposition and fibrosis stage.
-
Biochemistry: Measure liver hydroxyproline content to quantify total collagen.
-
Gene Expression: Analyze mRNA levels of fibrosis-related genes (Acta2, Col1a1, Timp1).
-
Protein Expression: Use Western blot or immunohistochemistry to detect α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells.[8][13]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between treatment groups.
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cₘₐₓ (ng/mL) | 450 ± 85 | 1850 ± 210 | 5600 ± 750 |
| Tₘₐₓ (h) | 1.0 | 1.5 | 1.5 |
| AUC₀₋₂₄ (ng·h/mL) | 2100 ± 350 | 9800 ± 1100 | 31500 ± 4200 |
| t₁/₂ (h) | 4.5 ± 0.8 | 5.2 ± 0.6 | 5.5 ± 0.9 |
| Data are presented as mean ± SD. Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve; t₁/₂: Half-life. |
Table 2: Efficacy of this compound in a Mouse Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Sham + Vehicle | Bleomycin + Vehicle | Bleomycin + this compound (30 mg/kg) |
| Ashcroft Score (0-8) | 0.5 ± 0.2 | 5.8 ± 0.7 | 2.5 ± 0.5 *** |
| Lung Hydroxyproline (µ g/right lung) | 120 ± 15 | 350 ± 45 | 195 ± 30 *** |
| Total BAL Cells (x10⁵) | 1.2 ± 0.3 | 8.5 ± 1.5 | 3.1 ± 0.8 *** |
| Plasma LPA C18:2 (% of Sham) | 100% | 195% ± 25% | 110% ± 15% ### |
| *Data are presented as mean ± SD. **p < 0.001 vs. Bleomycin + Vehicle; ###p < 0.001 vs. Bleomycin + Vehicle. BAL: Bronchoalveolar Lavage. |
References
- 1. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver fibrosis in mice induced by carbon tetrachloride and its reversion by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Autotaxin-IN-1 solubility and stability issues
Welcome to the technical support center for Autotaxin-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this potent inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzyme autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid, from lysophosphatidylcholine (LPC).[1][2] By inhibiting the lysophospholipase D activity of autotaxin, this compound blocks the synthesis of LPA, thereby modulating the diverse cellular processes regulated by the ATX-LPA signaling axis, which include cell proliferation, migration, and survival.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. Below are the general recommendations for both powder and solvent-based stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Data compiled from publicly available vendor information.[4]
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered when working with this compound is its limited solubility in aqueous solutions, which can lead to precipitation in experimental setups.
Q3: In which solvents is this compound soluble?
This compound is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4] For aqueous-based experiments, including cell culture, it is standard practice to first dissolve the compound in DMSO to create a concentrated stock solution, which is then further diluted into the aqueous experimental medium.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (183.98 mM) | Ultrasonic treatment may be needed to fully dissolve the compound. Use of hygroscopic DMSO can impact solubility, so it is recommended to use a fresh, unopened vial.[4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. |
| Ethanol | Data not available | While some hydrophobic compounds have solubility in ethanol, specific data for this compound is not readily available. It is recommended to perform a small-scale test to determine solubility if ethanol is the desired solvent. |
Q4: My this compound is precipitating when I add it to my cell culture medium. What can I do?
Precipitation of hydrophobic compounds in aqueous media is a frequent issue. Here are several strategies to mitigate this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain the solubility of the inhibitor.[5] It is crucial to determine the maximum DMSO tolerance of your specific cell line.
-
Dilution Strategy: To avoid precipitation upon dilution, it is recommended to add the DMSO stock solution of this compound to a small volume of pre-warmed cell culture medium and mix thoroughly before adding it to the final culture volume. This gradual dilution can help to keep the compound in solution.
-
Serum Concentration: The presence of serum in the culture medium can sometimes aid in the solubilization of hydrophobic compounds due to the presence of albumin and other proteins that can act as carriers. If you are working in serum-free conditions, you may need to consider the addition of a carrier protein like bovine serum albumin (BSA).
-
Sonication: Briefly sonicating the final solution after the addition of the inhibitor can sometimes help to redissolve small precipitates. However, care should be taken not to damage other components of the medium.
Q5: Can I filter-sterilize my medium after adding this compound?
It is generally not recommended to filter-sterilize the medium after the addition of a hydrophobic compound like this compound. The inhibitor may bind to the filter membrane, leading to a significant reduction in its effective concentration in the final solution. It is best practice to prepare a concentrated stock solution in a sterile solvent (e.g., sterile DMSO) and then add it to the sterile cell culture medium under aseptic conditions.
Troubleshooting Guide: Stability Issues
Maintaining the stability of this compound throughout your experiment is critical for obtaining reliable and reproducible results.
Q6: How stable is this compound in solution?
The stability of this compound in solution is dependent on the storage conditions. For long-term storage, it is recommended to keep stock solutions at -80°C. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Q7: What is the stability of this compound under typical experimental conditions (e.g., 37°C in an incubator)?
Q8: How does pH affect the stability of this compound?
The effect of pH on the stability of this compound has not been extensively documented in publicly available resources. For in vitro enzyme assays, a pH of 8.0 is commonly used in the assay buffer, suggesting the compound is stable under these conditions.[6] When working with cell cultures, the medium is typically buffered to a physiological pH (around 7.4), and it is expected that the inhibitor will be sufficiently stable for the duration of the experiment.
Experimental Protocols and Visualizations
Autotaxin Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that regulate a wide range of cellular functions.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing this compound for Cell Culture
This workflow outlines the key steps for preparing this compound for use in cell-based assays to minimize solubility issues.
References
- 1. Autotaxin - Wikipedia [en.wikipedia.org]
- 2. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Autotaxin-IN-1 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Autotaxin-IN-1 for their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on cells. | Concentration is too low: The concentration of this compound may be insufficient to effectively inhibit Autotaxin (ATX) in your specific cell line and culture conditions. | Increase the concentration: Perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and increasing up to a higher range (e.g., 10 µM). It is often recommended to use a concentration that is 100 times the in vitro IC50 or Ki value.[1] |
| Incorrect solvent or poor solubility: this compound may not be fully dissolved, leading to a lower effective concentration. | Use an appropriate solvent: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] | |
| High serum concentration: Components in the serum, such as lysophosphatidylcholine (LPC), the substrate for ATX, can interfere with the inhibitor's effectiveness.[2] | Optimize serum concentration: Reduce the serum concentration in your culture medium or use charcoal-stripped serum to remove endogenous lipids that might compete with the inhibitor.[3] | |
| Cell line insensitivity: The chosen cell line may have low ATX expression or utilize signaling pathways that are not dependent on ATX. | Screen different cell lines: If possible, test the effect of this compound on a panel of cell lines with varying known ATX expression levels. | |
| High levels of cell death or cytotoxicity observed. | Concentration is too high: The concentration of this compound may be reaching toxic levels for the cells. | Decrease the concentration: Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for your functional assays. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Maintain low solvent concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.1%.[1] | |
| Inconsistent or variable results between experiments. | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can lead to variability in experimental outcomes. | Standardize cell culture practices: Maintain consistent cell seeding densities, use cells within a specific passage number range, and ensure the media formulation is consistent between experiments.[4][5] |
| Inhibitor degradation: this compound may be unstable under certain storage or experimental conditions. | Proper inhibitor storage and handling: Store the stock solution at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Autotaxin (ATX). ATX is a secreted enzyme that primarily functions as a lysophospholipase D (lysoPLD), hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[6][7][8] LPA is a signaling lipid that binds to a family of G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular responses, including cell proliferation, migration, and survival.[9][10] By inhibiting ATX, this compound reduces the production of LPA, thereby blocking its downstream signaling pathways.
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A2: A good starting point is to perform a dose-response experiment. Based on available data for other ATX inhibitors, a broad range from 10 nM to 10 µM is often a reasonable starting point to determine the optimal concentration for your specific cell line and experimental conditions.[1] For instance, the ATX inhibitor ATX-1d showed an IC50 of 1.8 ± 0.3 μM in an in vitro enzyme inhibition assay.[11] Another study noted that for some inhibitors, a concentration of 1-10 µM is used if the IC50 is in the nanomolar range.[1]
Q3: How should I prepare and store this compound?
A3: It is generally recommended to dissolve this compound in a solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] This stock solution should be stored at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q4: How can I determine the optimal incubation time for this compound treatment?
A4: The optimal incubation time will depend on the specific cellular process you are investigating. For short-term signaling events, such as phosphorylation of downstream kinases, a few hours of treatment may be sufficient. For longer-term effects, such as changes in cell proliferation or migration, treatment for 24 to 72 hours may be necessary. A time-course experiment is recommended to determine the ideal duration for your specific assay.
Quantitative Data: IC50 Values of Various Autotaxin Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of different Autotaxin inhibitors in various assays and cell lines. This data can serve as a reference for determining a suitable concentration range for this compound.
| Inhibitor | IC50 | Assay/Cell Line | Reference |
| ATX-1d | 1.8 ± 0.3 μM | ATX enzyme inhibition assay | [11] |
| BMP-22 | 0.2 ± 0.1 μM | ATX enzyme inhibition assay | [11] |
| CpdA | ~1 μM (EC50) | p-AKT Western blot in BJeH human skin fibroblasts | [12] |
| Ziritaxestat | ~1 μM (EC50) | p-AKT Western blot in BJeH human skin fibroblasts | [12] |
| 3BoA | 13 nM | TG-mTMP assay | [13] |
| 4BoA | 22 nM | TG-mTMP assay | [13] |
| S32826 | 5.6 nM | LPC assay | [13] |
| Compound 33 | 10 nM | hATX assay | [13] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
Objective: To determine the effective concentration range of this compound for inhibiting a specific cellular response (e.g., cell migration, proliferation).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., cell proliferation reagent, migration assay chamber)
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed your cells in a multi-well plate at the optimal density for your specific assay and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common starting range is from 10 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, which should be optimized based on the assay (e.g., 24, 48, or 72 hours for a proliferation assay).
-
Assay Performance: Perform your specific assay (e.g., add proliferation reagent and measure absorbance, or quantify migrated cells).
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Autotaxin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Autotaxin inhibitors, with a focus on potential off-target effects of compounds such as Autotaxin-IN-1 (also referred to as ATX-1d in some literature).
Frequently Asked Questions (FAQs)
Q1: What is Autotaxin (ATX) and why is it a therapeutic target?
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA). ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA. The ATX-LPA signaling axis is involved in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of this pathway has been implicated in various diseases such as cancer, fibrosis, and autoimmune disorders, making ATX a compelling therapeutic target.
Q2: What is this compound and how does it work?
This compound is representative of a class of small molecule inhibitors designed to block the enzymatic activity of Autotaxin. These inhibitors can be classified based on their binding mode to ATX. Some inhibitors bind to the active site, often chelating the zinc ions necessary for catalysis, while others bind to a hydrophobic pocket or an allosteric "tunnel" region, thereby preventing substrate binding or product release. For instance, the compound ATX-1d has been shown to inhibit ATX with an IC50 of 1.8 ± 0.3 µM. By inhibiting ATX, these compounds reduce the production of LPA, thereby modulating the downstream signaling pathways.
Q3: What are the potential off-target effects of Autotaxin inhibitors?
The off-target effects of Autotaxin inhibitors are a critical consideration in their experimental use and therapeutic development. These effects can arise from several factors, including:
-
Structural similarity to other enzyme active sites: Inhibitors targeting the catalytic site of ATX, which contains zinc ions, may also interact with other metalloenzymes.
-
Hydrophobicity: Highly lipophilic compounds may exhibit non-specific binding to other proteins or accumulate in cell membranes, leading to off-target effects. Early lipid-like ATX inhibitors faced challenges due to their high partition coefficients.
-
Lack of perfect selectivity: Even with careful design, inhibitors may have measurable affinity for other proteins.
Computational tools like SwissTargetPrediction can be used to predict potential off-target interactions. For a given compound, these tools might suggest interactions with other enzymes, G protein-coupled receptors (GPCRs), or ion channels. Experimental validation through selectivity profiling is essential to confirm these predictions.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for interpreting experimental results accurately. Here are some key strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that achieves the desired level of ATX inhibition in your experimental system.
-
Include appropriate controls: Use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
-
Use multiple inhibitors: Employing two or more structurally distinct ATX inhibitors that produce the same biological effect can increase confidence that the observed phenotype is due to ATX inhibition.
-
Perform rescue experiments: If possible, add exogenous LPA downstream of ATX to see if it reverses the effects of the inhibitor.
-
Validate with genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout Autotaxin and compare the phenotype to that observed with the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of ATX Activity in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Solubility | Ensure the inhibitor is fully dissolved in the assay buffer. Many inhibitors are dissolved in DMSO for stock solutions; check the final DMSO concentration in the assay. High concentrations of organic solvents can interfere with the assay. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer composition of your assay. ATX activity is sensitive to these parameters. For example, a common assay buffer is 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 µM BSA, with a pH of 8.0. |
| Substrate Concentration | The apparent potency of a competitive inhibitor can be influenced by the substrate concentration. If using a fluorescent substrate like FS-3, ensure you are working at a concentration at or below the Km for the substrate to accurately determine the IC50 of competitive inhibitors. |
| Inactive Inhibitor | Confirm the integrity of your inhibitor stock. Perform a dose-response curve with a fresh dilution from a new stock or a different batch. Include a known positive control inhibitor, such as HA-155. |
| Presence of Serum/LPA in Reagents | Fetal bovine serum (FBS) contains LPA and LPC, which can interfere with the assay. If using cell culture conditioned media as a source of ATX, be aware that it may contain endogenous LPA and LPC that can affect the results. |
Issue 2: High Variability or Unexpected Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Cell Line-Dependent Effects | The expression of ATX, LPA receptors (LPARs), and downstream signaling components can vary significantly between cell lines. Characterize the expression of these key proteins in your cell model. For example, MDA-MB-231 breast cancer cells produce little ATX, while MDA-MB-435 melanoma cells secrete significant amounts. |
| Cytotoxicity of the Inhibitor | At higher concentrations, the inhibitor may induce cytotoxicity, which can confound the results of proliferation, migration, or signaling assays. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of your inhibitor. |
| Serum in Culture Media | Serum is a major source of LPA and its precursor, LPC. When studying the effects of ATX inhibition, it is often necessary to use serum-free or charcoal-stripped serum to reduce the background levels of these lipids. |
| Feedback Mechanisms | Prolonged inhibition of ATX can lead to compensatory changes in the expression of ATX or LPA receptors. Consider the duration of your experiment and assess potential feedback loops by measuring mRNA or protein levels of key components of the ATX-LPA axis. |
| Off-Target Effects | The observed phenotype may be due to the inhibitor acting on a target other than ATX. Refer to the strategies for minimizing off-target effects in the FAQs section. |
Quantitative Data Summary
Table 1: Predicted Off-Target Classes for a Representative Autotaxin Inhibitor (based on computational analysis)
| Target Class | Representative Predicted Targets | Potential Implication of Off-Target Activity |
| Enzymes | Other phosphodiesterases, kinases, proteases | May lead to unintended modulation of other signaling pathways. |
| G Protein-Coupled Receptors (GPCRs) | Receptors for other lipids or neurotransmitters | Could result in a complex pharmacological profile affecting various physiological systems. |
| Ion Channels | Voltage-gated or ligand-gated ion channels | May cause effects on neuronal excitability or cardiovascular function. |
| Nuclear Receptors | Steroid hormone receptors, orphan receptors | Could lead to changes in gene expression and long-term cellular effects. |
Note: This table represents predicted target classes and should not be interpreted as experimentally validated off-targets of this compound. Rigorous experimental validation is required to confirm any predicted interactions.
Experimental Protocols
Protocol 1: In Vitro Autotaxin Enzyme Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of a compound against recombinant human Autotaxin (hATX) using a fluorogenic substrate.
Materials:
-
Recombinant human Autotaxin (hATX)
-
This compound (or other test inhibitor)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer (50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Prepare a working solution of hATX in assay buffer containing BSA (e.g., 0.1%). Add 20 µL of the hATX solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a working solution of FS-3 in assay buffer. Add 20 µL of the FS-3 solution to each well to initiate the reaction. The final volume in each well should be 60 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects Using a Kinase Selectivity Panel
This protocol provides a general workflow for evaluating the selectivity of an Autotaxin inhibitor against a panel of protein kinases.
Workflow:
-
Compound Submission: Provide a sufficient amount of the test inhibitor (e.g., this compound) at a known concentration to a contract research organization (CRO) that offers kinase screening services.
-
Primary Screen: The inhibitor is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The percent inhibition of each kinase is determined.
-
Hit Identification: Kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition) are identified as potential off-target "hits."
-
Dose-Response Analysis: For the identified hits, a full dose-response curve is generated by testing the inhibitor at multiple concentrations. This allows for the determination of the IC50 value for each off-target kinase.
-
Data Analysis and Interpretation: The IC50 value for the on-target (Autotaxin) is compared to the IC50 values for the off-target kinases. A selectivity ratio (off-target IC50 / on-target IC50) of >100-fold is generally considered a good indication of selectivity.
Visualizations
Signaling Pathway
Autotaxin-IN-1 experimental controls and validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of Autotaxin-IN-1, a potent autotaxin (ATX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of autotaxin (ATX), the enzyme responsible for the majority of extracellular lysophosphatidic acid (LPA) production.[1][2] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, a signaling lipid that binds to at least six G protein-coupled receptors (LPAR1-6).[3][4] By inhibiting ATX, this compound blocks the production of LPA, thereby downregulating LPA-mediated signaling pathways involved in cell proliferation, migration, survival, and inflammation.[2][3]
Q2: What is the IC50 of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 2.2 nM.[1]
Q3: What are appropriate positive and negative controls for an experiment using this compound?
-
Positive Control (Inhibition): A well-characterized ATX inhibitor, such as PF-8380, can be used as a positive control to confirm that the experimental system is responsive to ATX inhibition.[5][6]
-
Negative Control (Vehicle): The vehicle used to dissolve this compound (e.g., DMSO) should be added to control wells at the same final concentration to account for any solvent effects.[7]
-
Experimental Control (No Inhibitor): A condition without any inhibitor should be included to establish the baseline ATX activity or cellular response.
Q4: How can I validate the activity of this compound in a cellular context?
The activity of this compound in cells can be validated by assessing its impact on the downstream signaling pathways of LPA receptors or on LPA-mediated cellular responses. This can include:
-
Western Blotting: Analyzing the phosphorylation status of key downstream signaling proteins such as Akt and ERK. A decrease in LPA-induced phosphorylation of these proteins in the presence of this compound would indicate its inhibitory activity.
-
Cell Migration/Invasion Assays: Measuring the ability of this compound to block LPA-induced cell migration or invasion using assays like the wound healing/scratch assay or a transwell invasion assay.[8][9]
-
Proliferation Assays: Assessing the effect of this compound on LPA-stimulated cell proliferation using methods like MTT or BrdU incorporation assays.
Troubleshooting Guides
Issue 1: No or low inhibition of ATX activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Verify the calculations for the dilution of this compound. Perform a dose-response experiment to determine the optimal concentration. |
| Inhibitor degradation | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh working solutions for each experiment. |
| High substrate concentration | The inhibitory effect of some ATX inhibitors can be overcome by high concentrations of the substrate (LPC or a synthetic substrate like FS-3).[10] Consider reducing the substrate concentration in your assay. |
| Inactive enzyme | Confirm the activity of the recombinant ATX enzyme using a positive control substrate and no inhibitor. |
| Assay conditions not optimal | Ensure the assay buffer composition (pH, ions) and temperature are optimal for ATX activity.[11] |
Issue 2: High background signal in the ATX activity assay.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents | Use fresh, high-quality reagents and sterile techniques. |
| Autofluorescence of compounds | If using a fluorescence-based assay, test the intrinsic fluorescence of this compound and other compounds at the excitation and emission wavelengths used. |
| Non-enzymatic substrate degradation | Run a control reaction without the ATX enzyme to measure the rate of spontaneous substrate degradation. Subtract this background from all measurements. |
| Presence of other enzymes in biological samples | When using complex biological samples (e.g., serum, plasma), other enzymes may contribute to the signal. Use specific ATX inhibitors to confirm the signal is from ATX. It is also recommended to use serum-free media for cell culture experiments, as serum contains lyso-PLD activity.[11] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in reagent preparation | Prepare master mixes of reagents to minimize pipetting errors. Ensure all components are properly thawed and mixed before use. |
| Inconsistent incubation times | Use a timer to ensure consistent incubation times for all samples. |
| Cell passage number and confluency | For cellular assays, use cells within a consistent range of passage numbers and at a similar confluency, as these factors can affect cellular responses. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy and precision.[12] |
Quantitative Data
Table 1: IC50 Values of Common Autotaxin Inhibitors
| Inhibitor | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood) | Reference(s) |
| This compound | 2.2 nM | Not Reported | [1] |
| PF-8380 | 2.8 nM | 101 nM | [6][13] |
| HA155 | 5.7 nM (LPC substrate) | Not Reported | [14] |
| S32826 | 5.6 nM (LPC substrate) | Not Reported | [15] |
| PAT-505 | 2 nM (LPC substrate) | 9.7 nM | [15] |
| PAT-048 | 1.1 nM (LPC substrate) | 8.9 nM | [15] |
Experimental Protocols
1. In Vitro Autotaxin Enzyme Inhibition Assay (Fluorogenic)
This protocol is adapted from methods using the fluorogenic substrate FS-3.[16]
-
Materials:
-
Human recombinant Autotaxin (ATX)
-
FS-3 substrate (LPC analog)
-
This compound
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA)[16]
-
96-well black, clear bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired concentrations in Assay Buffer.
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle (for control wells).
-
Add 150 µL of diluted Assay Buffer to each well.
-
Add 10 µL of recombinant ATX to all wells except the background control wells.
-
Initiate the reaction by adding 20 µL of FS-3 substrate to all wells. The final volume should be 190 µL.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Calculate the percent inhibition relative to the vehicle control.
-
2. Validation of this compound Activity in a Cell-Based Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on LPA-induced cell migration.[9]
-
Materials:
-
Cancer cell line known to respond to LPA (e.g., MDA-MB-231 breast cancer cells)[8]
-
Complete growth medium and serum-free medium
-
LPA
-
This compound
-
6-well plates
-
Pipette tips for creating the scratch
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Treat the cells with serum-free medium containing different conditions:
-
Vehicle control (e.g., DMSO)
-
LPA alone
-
This compound alone
-
LPA + this compound
-
-
Incubate the plates at 37°C in a CO2 incubator.
-
Capture images of the scratch at time 0 and at various time points (e.g., 6, 12, 24 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point. A delay in wound closure in the presence of this compound and LPA compared to LPA alone indicates inhibitory activity.
-
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 3. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 6. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Autotaxin-IN-1 Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Autotaxin-IN-1 in combination studies. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a key enzyme that produces the bioactive lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC).[4][5][6][7][8] LPA is involved in various cellular processes like proliferation, migration, and survival, and its dysregulation is linked to diseases such as cancer and fibrosis.[5][6][7] this compound exerts its effect by binding to ATX and inhibiting its enzymatic activity, thereby reducing the production of LPA.[1]
Q2: What is the solubility and recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For in vitro experiments, a stock solution of 10 mM in DMSO can be prepared.[3] For in vivo studies, specific formulations are required to ensure solubility and bioavailability. One recommended formulation involves a multi-step process:
-
Prepare a stock solution in DMSO.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the desired concentration.[9]
Always refer to the manufacturer's datasheet for the most accurate and up-to-date solubility information.
Q3: How stable is this compound in cell culture media?
Q4: Are there known off-target effects of Autotaxin inhibitors?
Some Autotaxin inhibitors, particularly those that chelate zinc ions in the active site, may have off-target effects.[10] This can lead to reduced selectivity.[10] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects. These may include using a structurally related but inactive compound or testing the inhibitor in a cell line that does not express Autotaxin.
Troubleshooting Guides
This section addresses common issues encountered during combination studies with this compound.
Issue 1: Lack of Synergistic or Additive Effect in Combination Studies
Possible Cause 1: Ineffective concentration of this compound.
-
Troubleshooting:
-
Verify IC50: Determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line using a relevant assay, such as measuring LPA levels or a cell viability assay. The reported IC50 for this compound is 2.2 nM, but this can vary between cell types and assay conditions.[1]
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations in combination with a fixed concentration of the other drug to identify the optimal concentration for synergy.
-
Possible Cause 2: Resistance mechanisms.
-
Troubleshooting:
-
Alternative Signaling Pathways: The targeted cancer cells may have redundant signaling pathways that bypass the inhibition of the ATX-LPA axis. For example, some cancer cells can produce LPA through alternative enzymes like phospholipase A.[11]
-
Upregulation of ATX: In some contexts, such as in combination with TGF-β inhibitors, blocking one pathway can lead to the compensatory upregulation of Autotaxin expression by other cells in the tumor microenvironment, like cancer-associated fibroblasts (CAFs).[12][13][14] This can counteract the inhibitory effect. Consider measuring ATX expression levels before and after treatment.
-
Possible Cause 3: Experimental setup.
-
Troubleshooting:
-
Timing of Drug Addition: The sequence and timing of drug administration can significantly impact the outcome. Experiment with different schedules, such as sequential versus simultaneous addition of this compound and the combination drug.
-
Assay Endpoint: Ensure the chosen assay endpoint (e.g., apoptosis, proliferation) is relevant to the expected synergistic effect and the mechanism of action of both drugs.
-
Issue 2: Unexpected Antagonism or Toxicity in Combination Studies
Possible Cause 1: Off-target effects of the combination.
-
Troubleshooting:
-
Toxicity of Individual Agents: First, determine the toxicity profile of each drug individually in your experimental system.
-
Control for Off-Target Effects: As mentioned in the FAQs, use appropriate controls to rule out non-specific effects.
-
Possible Cause 2: Altered drug metabolism.
-
Troubleshooting:
-
Metabolic Interactions: One drug may alter the metabolism of the other, leading to increased toxicity or reduced efficacy. While this is more common in vivo, it can also occur in cell culture if the cells have metabolic capabilities.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause 1: Pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
Troubleshooting:
-
Bioavailability and Stability: this compound has favorable pharmacokinetic properties, but its delivery to the tumor site and stability in a complex in vivo environment can differ from in vitro conditions.[1] Ensure the dosing regimen and formulation are optimized for your animal model.
-
PK/PD Relationship: A robust relationship between the pharmacokinetic profile and the pharmacodynamic effect (e.g., reduction in LPA levels) is crucial for in vivo efficacy.[1]
-
Possible Cause 2: Role of the tumor microenvironment (TME).
-
Troubleshooting:
-
Stromal Cell Contributions: The TME plays a significant role in cancer progression and drug response. Stromal cells, such as fibroblasts and immune cells, can be a major source of Autotaxin.[15] In vitro models often lack this complexity. Consider using co-culture systems or more complex 3D models to better mimic the TME.
-
Immune System Interactions: The ATX-LPA axis can modulate the immune response.[16] The effects of this compound in combination with other therapies may be influenced by the immune system, which is absent in many in vitro models.
-
Data Summary
| Inhibitor | IC50 | Solubility | In Vivo Formulation | Key Combination Studies |
| This compound | 2.2 nM[1] | DMSO[2][3] | DMSO, PEG300, Tween-80, Saline[9] | Osteoarthritis pain[1] |
| GLPG1690 (Ziritaxestat) | N/A | N/A | Oral administration[17] | Radiotherapy, Chemotherapy (Doxorubicin)[17], Idiopathic Pulmonary Fibrosis[18][19] |
| IOA-289 | N/A | N/A | Oral administration[15] | Chemotherapy (Gemcitabine), TGF-β inhibitors[5][12][14] |
| ATX-1d | 1.8 ± 0.3 µM[5] | DMSO[5] | N/A | Chemotherapy (Paclitaxel)[5] |
Experimental Protocols
Protocol 1: In Vitro Autotaxin Inhibitor Screening (Amplex Red Assay)
This protocol is adapted from a standardized method for quantifying the efficacy of Autotaxin inhibitors.[20][21]
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0.
-
LPC (Substrate) Solution: Prepare a stock solution of lysophosphatidylcholine in a suitable solvent and dilute to the desired concentration in the assay buffer.
-
Amplex Red Reagent: Prepare according to the manufacturer's instructions.
-
Horseradish Peroxidase (HRP).
-
Choline Oxidase.
-
Recombinant Human Autotaxin.
-
This compound: Prepare a stock solution in DMSO and create a serial dilution.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, this compound at various concentrations, and the recombinant Autotaxin enzyme.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of LPC, Amplex Red reagent, HRP, and choline oxidase.
-
Monitor the fluorescence at an excitation of 530-560 nm and an emission of ~590 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Autotaxin Assay
This protocol utilizes a reporter cell line to measure LPA produced by Autotaxin.[22][23]
-
Cell Culture:
-
Culture a stable LPA receptor reporter cell line (e.g., expressing a reporter gene under the control of an LPA-responsive element).
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure (Two-Tube Assay):
-
In a separate tube, incubate recombinant Autotaxin with LPC and various concentrations of this compound.
-
Stop the reaction after a defined period.
-
Transfer the reaction mixture to the reporter cells.
-
Incubate for a sufficient time to allow for reporter gene expression.
-
Measure the reporter gene activity (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Normalize the reporter activity to a control (no inhibitor).
-
Plot the normalized activity against the inhibitor concentration to determine the IC50.
-
Visualizations
Signaling Pathway of Autotaxin and its Inhibition
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for a Combination Study
Caption: A logical workflow for conducting combination studies with this compound.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting the lack of synergistic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. imd-inno.com [imd-inno.com]
- 5. mdpi.com [mdpi.com]
- 6. What are autotaxin inhibitors and how do they work? [synapse.patsnap.com]
- 7. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 8. Frontiers | Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Autotaxin Secretion Is a Stromal Mechanism of Adaptive Resistance to TGFβ Inhibition in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Realising the potential of autotaxin inhibition in cancer | pharmaphorum [pharmaphorum.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Establishment of a novel, cell-based autotaxin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro Efficacy of Autotaxin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro efficacy of autotaxin inhibitors. As "Autotaxin-IN-1" is not a readily identifiable specific molecule in the public domain, this guide focuses on a representative potent small molecule autotaxin inhibitor, hereafter referred to as ATX-i1 . The principles and protocols described here are broadly applicable to many inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATX-i1?
A1: ATX-i1 is a competitive inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2). Autotaxin is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). LPA is a signaling lipid that binds to several G protein-coupled receptors (LPAR1-6) to activate downstream pathways involved in cell proliferation, survival, migration, and inflammation, such as the PI3K-AKT and RAS-MAPK pathways. By inhibiting ATX, ATX-i1 reduces the production of LPA, thereby attenuating these signaling pathways.
Q2: How should I prepare and store ATX-i1 stock solutions?
A2: Most small molecule autotaxin inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-25 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q3: What is a typical effective concentration range for an in vitro experiment?
A3: The effective concentration of an autotaxin inhibitor can vary significantly depending on the cell type, the specific inhibitor's potency (IC50), and the experimental endpoint. For potent inhibitors, a starting concentration range of 10 nM to 10 µM is often used for initial dose-response experiments. The IC50 value, which is the concentration of an inhibitor that reduces the enzymatic activity of ATX by 50%, is a good indicator of its potency.
Q4: How can I measure the activity of ATX-i1 in my cell-based assay?
A4: The activity of ATX-i1 can be assessed by measuring its effect on downstream signaling events or cellular phenotypes regulated by the ATX-LPA axis. Common methods include:
-
Western Blotting: Measure the phosphorylation levels of key downstream proteins like AKT and ERK.
-
Cell Migration/Invasion Assays: Use a Boyden chamber or wound-healing (scratch) assay to assess the effect of the inhibitor on cell motility.
-
Proliferation Assays: Employ assays like MTT, WST-1, or direct cell counting to determine the impact on cell growth.
-
LPA Measurement: Directly quantify the levels of LPA in the cell culture supernatant using methods like mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect of ATX-i1 | Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the inhibitor from a new stock. Always store aliquots at -20°C or -80°C and protect from light. |
| Inhibitor precipitation: Poor solubility of the inhibitor in the final assay medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (≤ 0.1%). Visually inspect the medium for any precipitate after adding the inhibitor. Consider using a solubilizing agent like Pluronic F-68 if compatible with your assay. | |
| High endogenous LPA in serum: Fetal bovine serum (FBS) in the culture medium contains high levels of LPA, which can mask the effect of the inhibitor. | For acute signaling experiments, serum-starve the cells for 16-24 hours before treatment. For longer-term assays, consider using charcoal-stripped serum or a serum-free medium. | |
| Cell line insensitivity: The chosen cell line may not express the relevant LPA receptors or have low endogenous ATX expression. | Screen different cell lines for ATX expression and LPA responsiveness. Consider using cells known to be sensitive to the ATX-LPA axis, such as A2058 melanoma cells or various breast cancer cell lines. | |
| High background signal in control wells | Vehicle (DMSO) toxicity: The concentration of DMSO in the final assay medium is too high. | Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your cell line. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold. |
| Presence of LPA in fatty acid-free BSA: Some preparations of fatty acid-free bovine serum albumin (BSA), often used as a carrier for LPA, may contain residual LPA. | Use high-quality, certified LPA-free BSA. Test different lots of BSA for background activity. | |
| Variability between replicate experiments | Inconsistent cell seeding density: Variations in the number of cells seeded per well can lead to different responses. | Ensure accurate and consistent cell counting and seeding. Allow cells to adhere and stabilize before starting the experiment. |
| Edge effects in multi-well plates: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium to minimize evaporation from the inner wells. |
Quantitative Data Summary
Table 1: In Vitro Potency of Representative Autotaxin Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| S32826 | Enzymatic | LPC | 5.6 nM | |
| HA155 | Enzymatic | LPC | 5.7 nM | |
| 3BoA | Enzymatic | TG-mTMP | 13 nM | |
| Compound 33 | Enzymatic (hATX) | - | 10 nM | |
| Compound 33 | Plasma Assay | - | 55 nM | |
| ATX-1d | Enzymatic | FS-3 | 1.8 µM | |
| BrP-LPA | Enzymatic | LPC | 0.7-1.6 µM |
Table 2: Cellular Activity of Representative Autotaxin Inhibitors
| Cell Line | Assay | Inhibitor | Effect | Concentration | Reference |
| MDA-MB-231 | Cell Motility | 3BoA | Dose-dependent inhibition | - | |
| 4T1 Murine Breast Carcinoma | Cell Viability | ATX-1d + Paclitaxel | 10-fold increase in Paclitaxel potency | - | |
| A375 Human Melanoma | Cell Viability | ATX-1d + Paclitaxel | 4-fold increase in Paclitaxel potency | - | |
| B16-F10 Melanoma | In vivo activity | Compound 6 | Inhibition of lung activity | - | |
| MM1 Hepatoma | Cell Invasion | Compound 11 | Effective inhibition | - |
Experimental Protocols
Protocol 1: In Vitro Autotaxin Enzyme Inhibition Assay
This protocol describes a common method to determine the IC50 of an ATX inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin (hATX)
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
ATX-i1 (or other inhibitor) stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ATX-i1 in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
In a 96-well black microplate, add the diluted inhibitor or vehicle control.
-
Add recombinant hATX to each well to a final concentration that gives a robust signal.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate FS-3 to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FS-3) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Western Blot for Phospho-AKT and Phospho-ERK
This protocol details how to assess the inhibitory effect of ATX-i1 on LPA-induced downstream signaling.
Materials:
-
Cells responsive to LPA (e.g., NIH-3T3, MDA-MB-231)
-
Cell culture medium with and without serum
-
ATX-i1 stock solution
-
LPA (or its precursor, LPC, if cells secrete ATX)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.
-
Pre-treat the cells with various concentrations of ATX-i1 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 1 µM) or LPC (if applicable) for a short period (e.g., 5-15 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of ATX-i1.
Caption: Experimental workflow for analyzing ATX-i1 efficacy by Western blot.
Caption: A logical troubleshooting guide for inconsistent inhibitor efficacy.
preventing degradation of Autotaxin-IN-1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Autotaxin-IN-1 in solution and ensuring experimental consistency.
Frequently Asked Questions (FAQs): General Handling and Storage
Q1: How should I store this compound upon receipt?
A1: Upon receipt, solid this compound should be stored at -20°C. Protect the vial from moisture and light.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. For aqueous-based biological assays, the DMSO stock solution can be further diluted into an appropriate buffer, but direct dissolution of the solid in aqueous buffers is not recommended due to low solubility.
Q3: How do I properly prepare a stock solution of this compound?
A3: To ensure accuracy and stability, follow the detailed protocol for reconstituting the compound. Briefly, bring the vial of solid this compound to room temperature before opening to prevent condensation. Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until the solid is completely dissolved. For a detailed procedure, refer to the Experimental Protocols section.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: Stock solutions in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability or at -20°C for short-term use. Always protect the solutions from light.
Q5: How stable is this compound in solution, and how can I prevent degradation?
A5: While specific public data on the long-term stability of this compound is limited, general best practices for small molecule inhibitors suggest that degradation can be minimized by following proper storage protocols. Key factors that can contribute to degradation include exposure to water, light, extreme pH, and repeated freeze-thaw cycles. Storing the compound as a high-concentration stock in anhydrous DMSO at -80°C is the most effective way to maintain its integrity. Studies on other small molecules have shown that most compounds are stable for extended periods under these conditions.
Q6: How many times can I freeze and thaw my DMSO stock solution?
A6: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and the introduction of moisture. Aliquoting the stock solution into volumes appropriate for single experiments is the best practice to ensure the integrity of the inhibitor.
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that may arise from the improper handling or degradation of this compound.
Problem: I am observing lower-than-expected inhibition of Autotaxin activity in my assay.
-
Possible Cause 1: Degraded Inhibitor Solution.
-
Question: How was your this compound stock solution prepared and stored?
-
Recommendation: Ensure that the stock solution was prepared in high-quality, anhydrous DMSO and stored in tightly sealed aliquots at -80°C. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from solid material.
-
-
Possible Cause 2: Inhibitor Precipitation in Assay.
-
Question: Did you observe any cloudiness or precipitate when diluting the DMSO stock into your aqueous assay buffer?
-
Recommendation: this compound has limited solubility in aqueous solutions. When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while vortexing. Avoid using final DMSO concentrations above 1%, as higher concentrations can both decrease inhibitor solubility and affect enzyme activity. Consider pre-warming the aqueous buffer to room temperature before adding the inhibitor stock.
-
-
Possible Cause 3: Inaccurate Inhibitor Concentration.
-
Question: How were the stock solution and subsequent serial dilutions prepared and verified?
-
Recommendation: Recalculate the required mass and volume for your stock solution. Use calibrated pipettes for all dilutions. If possible, confirm the concentration of the stock solution using a spectrophotometric method if a reference spectrum is available.
-
Problem: I am seeing high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Aliquots.
-
Question: Are you using a fresh aliquot of the this compound stock solution for each experiment?
-
Recommendation: Using a new, previously unthawed aliquot for each independent experiment minimizes variability that can arise from repeated handling of a single stock tube.
-
-
Possible Cause 2: Incomplete Solubilization.
-
Question: When preparing the working solution, was the inhibitor fully dissolved in the final assay medium?
-
Recommendation: After diluting the DMSO stock into the aqueous buffer, vortex thoroughly and visually inspect for any signs of precipitation before adding it to your assay plate. A brief sonication step may aid in solubilization.
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | > 1 Year | Protect from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | > 6 Months | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. |
| Stock Solution | Anhydrous DMSO | -20°C | < 1 Month | Suitable for short-term storage. |
| Working Solution | Aqueous Buffer | 2-8°C | < 24 Hours | Prepare fresh daily. Prone to precipitation/degradation. |
Table 2: Example Protocol for Preparing this compound Stock Solutions
| Parameter | Value |
| Compound | This compound (MW: 452.5 g/mol ) |
| Solvent | Anhydrous DMSO |
| Desired Stock Concentration | 10 mM |
| Mass of Compound | 1 mg |
| Volume of DMSO to Add | 221 µL |
| Final Volume | ~221 µL |
Calculation: Volume (L) = Mass (g) / (Molar Weight ( g/mol ) * Molarity (mol/L))
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound.
-
Equilibration: Allow the vial containing the solid this compound to warm to room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing inside the vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Tightly cap the vial and vortex for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-binding polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Immediately store the aliquots at -80°C for long-term storage. Ensure vials are clearly labeled with the compound name, concentration, date, and solvent.
Protocol 2: General In Vitro Autotaxin (ATX) Inhibition Assay (Choline-Release Method)
This protocol provides a general workflow for assessing the inhibitory activity of this compound using a common coupled-enzyme assay format.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM KCl, 1 mM CaCl₂, pH 8.0.
-
Substrate (LPC): Prepare a 2 mM solution of Lysophosphatidylcholine (e.g., 18:1 LPC) in the assay buffer.
-
Detection Mix: Prepare a solution in assay buffer containing 2 U/mL Horseradish Peroxidase (HRP), 2 U/mL Choline Oxidase, and 200 µM Amplex Red. Protect from light.
-
ATX Enzyme: Dilute recombinant human Autotaxin in assay buffer to the desired working concentration (e.g., 20 nM).
-
Inhibitor (this compound): Prepare serial dilutions of this compound in assay buffer from your DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO) to appropriate wells.
-
Add 20 µL of the diluted ATX enzyme solution to all wells except for the "no enzyme" control. Add 20 µL of assay buffer to the control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the LPC substrate solution to all wells.
-
Immediately add 40 µL of the Detection Mix to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) in kinetic mode for 30-60 minutes or as a single endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Normalize the activity to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for low inhibitor potency.
Validation & Comparative
A Comparative Guide to Autotaxin Inhibitors: Autotaxin-IN-1 versus ATX-1d
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway: Autotaxin-IN-1 and ATX-1d. The ATX-LPA signaling axis is a critical pathway implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][2] Consequently, inhibitors of ATX are of significant interest for therapeutic development. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and provides visual representations of relevant pathways and workflows.
Comparative Overview
This compound and ATX-1d are both inhibitors of autotaxin, but they exhibit a significant difference in potency. This compound is a highly potent inhibitor with an IC50 in the nanomolar range, while ATX-1d has an IC50 in the micromolar range. This substantial difference in inhibitory activity is a key distinguishing feature.
This compound is a potent inhibitor with favorable pharmacokinetic properties.[3] Its high potency suggests it may be an effective agent for targeting the ATX-LPA pathway in various disease models.
ATX-1d , while less potent as a direct inhibitor of autotaxin, has been shown to significantly enhance the efficacy of the chemotherapeutic agent paclitaxel in cancer cell lines.[4] This suggests a potential role for ATX-1d in combination therapies, where it may help to overcome drug resistance or enhance the anti-tumor effects of other agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and ATX-1d.
Table 1: Inhibitor Potency
| Inhibitor | IC50 |
| This compound | 2.2 nM[3] |
| ATX-1d | 1.8 ± 0.3 µM[4] |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H23N7O2[3] |
Table 3: In Vitro Efficacy of ATX-1d in Combination with Paclitaxel [4]
| Cell Line | Treatment | GI50 of Paclitaxel |
| 4T1 Murine Breast Carcinoma | Paclitaxel alone | Not specified |
| Paclitaxel + ATX-1d | Tenfold more potent than paclitaxel alone | |
| A375 Human Melanoma | Paclitaxel alone | Not specified |
| Paclitaxel + ATX-1d | Fourfold more potent than paclitaxel alone |
Experimental Protocols
In Vitro Autotaxin Enzyme Inhibition Assay (for ATX-1d)
This protocol describes the method used to determine the IC50 value of ATX-1d.[4]
Materials:
-
Human recombinant ATX
-
FS-3 (a fluorogenic substrate for ATX)
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 µM BSA, pH 8.0
-
Test compounds (ATX-1d)
-
96-well black-wall, clear-bottom plates
-
Fluorometer
Procedure:
-
Reaction mixtures are prepared in a total volume of 60 µL in the wells of a 96-well plate.
-
Each reaction contains 4 nM ATX and 1 µM FS-3 in the assay buffer.
-
For dose-response curves and IC50 determination, varying concentrations of the test compound (ATX-1d) are added to the reaction mixtures.
-
Fluorescence is measured at 2-minute intervals for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
The rate of FS-3 hydrolysis is determined from the linear portion of the fluorescence curve.
-
The IC50 value is calculated by fitting the dose-response data to a suitable model.
Cell Viability Assay (for ATX-1d in combination with Paclitaxel)
This protocol details the methodology used to assess the effect of ATX-1d on the viability of cancer cells treated with paclitaxel.[4]
Materials:
-
4T1 murine breast cancer cells or A375 melanoma cells
-
Cell culture medium
-
ATX-1d
-
Paclitaxel (PTX)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density (e.g., 750 cells/well for 4T1 or 1500 cells/well for A375) and allowed to attach overnight.
-
For combination studies, cells are pre-treated with a fixed concentration of ATX-1d or DMSO (vehicle control) for 24 hours.
-
Following pre-treatment, nine different doses of paclitaxel are added to the wells.
-
The plates are incubated for an additional 48 hours.
-
Cell viability is measured using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Luminescence is read using a luminometer.
-
Data is normalized to the DMSO-treated control wells to determine the percent cell viability.
Visualizations
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and points of inhibition.
Experimental Workflow for In Vitro ATX Inhibition Assay
Caption: Workflow for determining the IC50 of an autotaxin inhibitor.
Experimental Workflow for Cell Viability Assay (Combination Therapy)
Caption: Workflow for assessing cell viability in combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.org]
- 4. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Autotaxin Inhibitors: Autotaxin-IN-1 vs. PF-8380
In the landscape of drug discovery, the enzyme autotaxin (ATX) has emerged as a critical target for therapeutic intervention in a variety of pathologies, including fibrosis, inflammation, and cancer. ATX is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of cellular processes, including cell proliferation, migration, and survival.[1][2][3] Consequently, the development of potent and specific ATX inhibitors is a key focus for researchers.
This guide provides a detailed comparison of two notable small molecule ATX inhibitors: Autotaxin-IN-1 and PF-8380. We will examine their efficacy based on available experimental data, delve into their mechanisms of action, and provide detailed experimental protocols for the assays cited.
Efficacy and Potency: A Quantitative Comparison
The inhibitory potency of this compound and PF-8380 has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Assay Type | Substrate | IC50 | Reference |
| PF-8380 | Isolated Enzyme Assay | FS-3 | 1.16 nM (rat ATX) | [4] |
| Isolated Enzyme Assay | Not Specified | 2.8 nM | [4] | |
| Human Whole Blood | Endogenous | 101 nM | [4] | |
| This compound (ATX-1d) | In Vitro Enzyme Inhibition Assay | FS-3 | 1.8 ± 0.3 µM | [5][6] |
Key Observations:
-
Based on the isolated enzyme assays, PF-8380 exhibits significantly higher potency (in the low nanomolar range) compared to this compound (in the micromolar range).
-
The potency of PF-8380 is reduced in a more complex biological environment like human whole blood, as indicated by the higher IC50 value, though it remains a potent inhibitor.
-
The available data for this compound is currently limited to an in vitro enzyme assay.
Mechanism of Action
Both this compound and PF-8380 are small molecule inhibitors that target the catalytic activity of autotaxin. They function by binding to the active site of the enzyme, thereby preventing the hydrolysis of its substrate, LPC, into LPA. This leads to a reduction in the downstream signaling events mediated by LPA and its receptors.
The binding of PF-8380 to autotaxin has been well-characterized. It occupies the catalytic site and the hydrophobic pocket of the enzyme.[7] The benzoxazolone head of PF-8380 interacts with a zinc ion in the active site, a key feature for its high potency.[3] While the precise binding mode of this compound is still under investigation, it is also believed to act by inhibiting the enzymatic hydrolysis of a synthetic lipid-like substrate.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Autotaxin-LPA Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Efficacy Testing.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
In Vitro Autotaxin Enzyme Inhibition Assay (FS-3 Substrate)
This assay is commonly used to determine the direct inhibitory effect of compounds on ATX enzymatic activity.
Objective: To measure the IC50 value of an inhibitor against purified autotaxin.
Materials:
-
Human recombinant autotaxin (hATX)
-
FS-3 (a fluorogenic LPC-like substrate)
-
Assay Buffer: 50 mM Tris, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0
-
Test compounds (this compound or PF-8380) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds to the respective wells. Include a positive control (a known ATX inhibitor) and a negative control (DMSO vehicle).
-
Add purified hATX to each well to a final concentration of approximately 4 nM.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to each well.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals. The hydrolysis of FS-3 by ATX results in an increase in fluorescence.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[8]
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant measure of inhibitor potency by accounting for factors like plasma protein binding.
Objective: To determine the IC50 of an inhibitor in a whole blood matrix.
Procedure:
-
Obtain fresh human whole blood.
-
Incubate the whole blood with various concentrations of the test compound (e.g., PF-8380) for a specified period (e.g., 2 hours).[4]
-
After incubation, measure the endogenous ATX activity. This can be done by adding a substrate and quantifying the product formation over time.
-
Calculate the percentage of ATX inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value as described in the in vitro assay protocol.
In Vivo and Preclinical Studies
PF-8380 has been evaluated in several preclinical models. Oral administration of PF-8380 has been shown to reduce LPA levels in both plasma and at sites of inflammation in a rat air pouch model.[4] It has also demonstrated efficacy in enhancing the radiosensitivity of glioblastoma cells in mouse models.[9] However, some studies have reported a lack of significant impact on tumor progression in a melanoma xenograft model.[10]
This compound (ATX-1d) has been shown to significantly enhance the potency of the chemotherapeutic agent paclitaxel in murine breast carcinoma and human melanoma cell lines without exhibiting cytotoxicity on its own.[5][6]
Summary and Conclusion
Both this compound and PF-8380 are valuable research tools for investigating the role of the ATX-LPA signaling axis.
-
PF-8380 is a highly potent, well-characterized inhibitor with demonstrated in vitro and in vivo activity. Its low nanomolar potency in isolated enzyme assays makes it a benchmark compound in the field. However, potential off-target effects and metabolic stability should be considered in experimental design.[3]
-
This compound (ATX-1d) is a more recently identified inhibitor with more moderate potency in the micromolar range. Its primary reported application is in combination with chemotherapy, where it shows promise in overcoming drug resistance.[5]
The choice between these two inhibitors will depend on the specific research question and experimental context. For studies requiring maximal inhibition of ATX activity, PF-8380 may be the preferred choice. For investigations into overcoming chemotherapy resistance, this compound presents an interesting option. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their efficacy and potential therapeutic applications.
References
- 1. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophoric Site Identification and Inhibitor Design for Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Autotaxin Inhibitors in Oncology: GLPG1690 vs. Other Preclinical Candidates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway in cancer progression, influencing cell proliferation, survival, migration, and resistance to therapy.[1][2][3] This has led to the development of autotaxin inhibitors as a promising class of anti-cancer therapeutics. This guide provides a comparative analysis of GLPG1690 (ziritaxestat), a well-characterized autotaxin inhibitor, against other preclinical candidates, including IOA-289 (cambritaxestat) and PF-8380. Due to a significant lack of publicly available data on the efficacy of Autotaxin-IN-1 in cancer models, a direct comparison is not feasible at this time. This guide will therefore focus on available data for other relevant inhibitors to provide a valuable resource for researchers in the field.
Mechanism of Action: Targeting the ATX-LPA Axis
Autotaxin (ATX) is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[4][5] LPA then binds to a series of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that promote tumorigenesis.[2] Autotaxin inhibitors block the enzymatic activity of ATX, thereby reducing the production of pro-tumorigenic LPA.
Comparative Efficacy Data
The following tables summarize the available quantitative data for GLPG1690 and other preclinical autotaxin inhibitors in cancer models.
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Compound | Assay | IC50 | Ki | Source(s) |
| GLPG1690 | Autotaxin enzymatic activity | 131 nM | 15 nM | [6] |
| IOA-289 | LPA18:2 inhibition in human plasma | 36 nM | - | [5] |
| PF-8380 | Not explicitly stated in the provided results | - | - | |
| This compound | No data available | - | - |
Table 2: In Vivo Efficacy of Autotaxin Inhibitors in Cancer Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Source(s) |
| GLPG1690 | 4T1 breast cancer (syngeneic mouse model) | 100 mg/kg, twice daily (in combination with doxorubicin) | Synergistically decreased tumor growth and the percentage of Ki67-positive cells with doxorubicin.[7] | [7] |
| IOA-289 | E0771 breast cancer (orthotopic mouse model) | Not specified | Decreased tumor growth.[4] | [4] |
| IOA-289 | 4T1 breast cancer (syngeneic mouse model) | Not specified | Inhibited metastasis and enhanced T-cell infiltration.[5] | [5] |
| PF-8380 | GL261 glioblastoma (heterotopic mouse model) | 10 mg/kg, daily (in combination with radiation) | Delayed tumor growth and decreased tumor vascularity when combined with radiation.[8] | [8][9] |
| PF-8380 | MeWo melanoma (xenograft model) | Not specified | No significant impact on tumor progression.[6] | [6] |
| This compound | No data available | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for critical evaluation and replication of the cited studies.
GLPG1690 in a Syngeneic Mouse Model of Breast Cancer
-
Cell Line: 4T1 murine breast cancer cells.
-
Animal Model: Female BALB/c mice.
-
Tumor Implantation: 4T1 cells were injected into the mammary fat pad.
-
Treatment Groups:
-
Vehicle control
-
GLPG1690 (100 mg/kg, orally, twice daily)
-
Doxorubicin (4 mg/kg, intraperitoneally, on days 5 and 7)
-
GLPG1690 + Doxorubicin
-
-
Efficacy Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised, weighed, and analyzed for Ki67 expression (a marker of proliferation) by immunohistochemistry.[7]
PF-8380 in a Glioblastoma Radiosensitization Model
-
Cell Lines: GL261 (murine glioblastoma) and U87-MG (human glioblastoma).
-
In Vitro Assays:
-
Animal Model: Heterotopic GL261 tumors in mice.
-
Treatment Groups:
-
Untreated control
-
PF-8380 (10 mg/kg, daily)
-
Irradiation (2 Gy x 5 fractions)
-
PF-8380 + Irradiation
-
-
Efficacy Endpoints: Tumor growth was monitored, and time to reach a specific tumor volume was calculated.[8][9]
Discussion and Future Perspectives
The available preclinical data suggests that autotaxin inhibitors, particularly GLPG1690 and IOA-289, hold promise as anti-cancer agents, especially in combination with standard therapies like chemotherapy and radiation. The synergistic effect of GLPG1690 with doxorubicin in a breast cancer model highlights the potential of ATX inhibition to overcome therapy resistance.[7] Similarly, the ability of IOA-289 to enhance T-cell infiltration suggests a role for these inhibitors in immuno-oncology.[5]
However, the lack of data for this compound underscores the need for more comprehensive and standardized preclinical evaluation of novel autotaxin inhibitors. Direct head-to-head comparisons in various cancer models are crucial to ascertain the relative potency and efficacy of different chemical scaffolds.
Future research should focus on:
-
Elucidating the anti-cancer activity of this compound and other emerging ATX inhibitors.
-
Conducting direct comparative studies of different ATX inhibitors in a panel of cancer cell lines and in vivo models.
-
Investigating the potential of ATX inhibitors in combination with a broader range of cancer therapies, including targeted agents and immunotherapies.
-
Identifying predictive biomarkers to select patients most likely to respond to ATX-targeted therapies.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Home page - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. mdpi.com [mdpi.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to Autotaxin Inhibitors for Researchers
This guide provides a detailed comparison of key autotaxin (ATX) inhibitors, offering insights into their performance, mechanisms of action, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of targeting the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.
Introduction to Autotaxin and the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1][3] LPA then binds to at least six G protein-coupled receptors (GPCRs), designated LPA1–6, initiating a cascade of downstream signaling pathways.[4][5] These pathways regulate a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation.[3][4]
The dysregulation of the ATX-LPA signaling axis has been implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and fibrosis.[1][6][7] In conditions like idiopathic pulmonary fibrosis (IPF), elevated levels of ATX and LPA are found in patient tissues, contributing to disease progression.[7][8][9] Consequently, inhibiting ATX to reduce LPA production has emerged as a promising therapeutic strategy.[8][10]
Mechanisms of Autotaxin Inhibition
ATX inhibitors are broadly classified based on their binding mode to the enzyme. The ATX protein structure features a catalytic active site, a hydrophobic "pocket" that binds the lipid substrate (orthosteric site), and an adjacent allosteric "tunnel".[10][11] Inhibitors can target these sites in different ways:
-
Type I Inhibitors: These compounds are competitive inhibitors that bind to the orthosteric pocket, directly competing with the natural substrate, LPC. PF-8380 is a classic example of a potent Type I inhibitor.
-
Type II and III Inhibitors: These bind to both the orthosteric pocket and the allosteric tunnel.
-
Type IV Inhibitors: These are allosteric inhibitors that bind exclusively within the tunnel, preventing the release of the LPA product.
This structural understanding allows for the rational design and classification of small molecule inhibitors.
Performance Comparison of Key Autotaxin Inhibitors
Several autotaxin inhibitors have been developed and evaluated in preclinical and clinical studies. The following table summarizes quantitative data for some of the most well-characterized compounds.
| Inhibitor | Type | Target | IC₅₀ (nM) | Development Status / Key Findings |
| PF-8380 | Type I (Orthosteric) | Human ATX | 1.7 | A widely used research tool due to its high potency and favorable pharmacokinetic properties.[11] |
| Ziritaxestat (GLPG1690) | Type IV (Allosteric) | Human ATX | 25 | Was the first ATX inhibitor to enter Phase III clinical trials for IPF, but development was discontinued due to disappointing results.[8][10] |
| BBT-877 | N/A | Human ATX | N/A | A potent ATX inhibitor that entered Phase 1 studies and showed promise in preclinical fibrosis models.[2][6] |
| IOA-289 | N/A | Human ATX | N/A | A novel ATX inhibitor with a unique chemical structure and excellent potency, under development for cancer therapy.[10] |
| PAT-409 (Cudetaxestat) | N/A | Human ATX | 4.9 | A potent inhibitor that served as a starting point for the development of new derivatives with improved properties for treating pulmonary fibrosis.[10] |
| Compound 19 (from PAT-409 series) | N/A | Human ATX | 4.2 | A promising compound with potent ATX inhibition and significantly reduced lipophilicity compared to its parent compound.[10] |
| Novel Compound [I] (from PAT-409 series) | N/A | Human ATX | 0.7 | Showed significant inhibitory effect on fibroblast migration and reduced fibrosis markers in preclinical models of pulmonary fibrosis.[12] |
Signaling Pathway and Inhibitor Action
The ATX-LPA signaling pathway is a central regulator of cellular function. ATX converts extracellular LPC to LPA, which then activates its cognate GPCRs on the cell surface. This activation triggers downstream signaling through various G proteins (Gα12/13, Gαi/o, Gαq/11), leading to cellular responses like proliferation, migration, and fibrosis. ATX inhibitors block this pathway at its source by preventing the synthesis of LPA.
Experimental Protocols
Evaluating the potency of autotaxin inhibitors requires robust and reproducible assays. A common method is a colorimetric screening assay that measures the enzymatic activity of ATX.
Protocol: Autotaxin Inhibitor Colorimetric Screening Assay
This protocol is based on the principle that ATX can cleave a chromogenic substrate, such as bis-(p-nitrophenyl) phosphate (BNPP), to produce a colored product, p-nitrophenol, which can be quantified by measuring its absorbance.[13]
1. Principle: Human recombinant ATX cleaves the substrate BNPP, liberating the yellow-colored p-nitrophenol. The rate of p-nitrophenol production is proportional to ATX activity. Test compounds that inhibit ATX will cause a decrease in the rate of color development. The absorbance is measured at 405-415 nm.
2. Materials:
-
Human recombinant Autotaxin (ATX) enzyme
-
Assay Buffer (e.g., Tris-HCl based buffer, pH 8.0)
-
ATX Substrate: bis-(p-nitrophenyl) phosphate (BNPP)
-
Test Inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
37°C incubator
3. Method:
-
Reagent Preparation:
-
Prepare a working solution of ATX enzyme by diluting the stock in cold Assay Buffer.
-
Reconstitute the lyophilized BNPP substrate with Assay Buffer to the desired stock concentration.
-
Prepare serial dilutions of the test inhibitors in the assay solvent.
-
-
Assay Procedure (per well):
-
Controls: Designate wells for '100% Initial Activity' (enzyme + substrate + vehicle), 'Background' (substrate + buffer, no enzyme), and 'Positive Control' (enzyme + substrate + known inhibitor).
-
Assay Plate Setup: Add 150 µL of Assay Buffer to each well.
-
Add Inhibitor: Add 10 µL of the test inhibitor dilutions or vehicle to the appropriate wells.
-
Add Enzyme: Add 10 µL of the diluted ATX enzyme to all wells except the 'Background' wells.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the BNPP substrate solution to all wells to start the reaction. The final volume should be 190 µL.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Read Absorbance: Measure the absorbance of each well at 405 nm.
-
-
4. Data Analysis:
-
Subtract the average absorbance of the 'Background' wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the '100% Initial Activity' control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the ATX inhibitor screening assay.
Logical Relationship of Inhibitor Binding Modes
The different classes of ATX inhibitors are defined by their interaction with the two key binding sites on the enzyme.
Conclusion
The development of autotaxin inhibitors represents a targeted therapeutic approach for a variety of diseases driven by the ATX-LPA signaling axis. While early clinical trials have faced setbacks, the field continues to advance with the discovery of new chemical scaffolds and a deeper understanding of the enzyme's complex mechanism. The comparison of inhibitors based on potency, binding kinetics, and pharmacokinetic profiles, supported by standardized experimental protocols, is crucial for identifying next-generation candidates. The ongoing research into compounds with diverse binding modes and improved pharmacological properties holds significant promise for future therapies targeting fibrosis, cancer, and chronic inflammation.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expression Regulation and Biological Function of Autotaxin [mdpi.com]
- 6. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel autotaxin inhibitor reverses lung fibrosis symptoms | BioWorld [bioworld.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Comparative Analysis of Autotaxin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of selected Autotaxin (ATX) inhibitors, supported by experimental data and detailed protocols. Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer, inflammation, and fibrosis. [1][2]
Overview of Autotaxin and its Signaling Pathway
Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[1] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), to initiate a cascade of downstream signaling events. These pathways regulate a wide array of cellular responses, including cell proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis has been implicated in the progression of various diseases, making ATX a significant therapeutic target.[1][2]
Below is a diagram illustrating the Autotaxin signaling pathway.
Caption: The Autotaxin-LPA signaling pathway.
Comparative Activity of Autotaxin Inhibitors
| Inhibitor | IC50 (in vitro) | Assay Conditions | Reference |
| PF-8380 | 2.8 nM | Isolated enzyme assay | [3] |
| 101 nM | Human whole blood | [3] | |
| HA155 | 5.7 nM | LPC substrate | [1] |
| Ziritaxestat (GLPG1690) | 131 nM | Not specified | [4] |
| ATX-1d | 1.8 ± 0.3 µM | FS-3 substrate | [5] |
| S32826 | 5.6 nM | LPC substrate | [1] |
Experimental Protocols for Assessing Autotaxin Inhibitor Activity
Several assay formats are available to screen for and characterize Autotaxin inhibitors. The choice of assay depends on the desired throughput, sensitivity, and the nature of the substrate used.
Colorimetric Assay
This method provides a convenient way to screen for human ATX inhibitors.
-
Principle: Autotaxin cleaves a synthetic substrate, bis-(p-nitrophenyl) phosphate (bis-pNPP), to produce p-nitrophenol, a yellow product that can be measured spectrophotometrically.[6][7]
-
Protocol Outline:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the assay buffer, recombinant human Autotaxin, and the test compound or vehicle control.
-
Initiate the reaction by adding the bis-pNPP substrate.
-
Incubate the plate at 37°C.
-
Measure the absorbance at a wavelength between 405-415 nm.[7]
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Fluorescence-Based Assay
This high-throughput screening method utilizes a fluorogenic substrate.
-
Principle: The assay uses a fluorogenic ATX substrate, such as FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by ATX, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence.[8][9]
-
Protocol Outline:
-
Dispense the test compounds into a 96-well or 384-well plate.
-
Add purified Autotaxin enzyme to each well.
-
Add the fluorogenic substrate (e.g., FS-3) to initiate the reaction.
-
Measure the change in fluorescence over time using a fluorescence plate reader.[8][10]
-
Determine the percent inhibition by comparing the fluorescence signal in the presence of the inhibitor to that of a no-inhibitor control.[8]
-
Amplex Red Assay
This is a coupled-enzyme fluorometric assay.
-
Principle: ATX hydrolyzes LPC to produce LPA and choline. Choline is then oxidized by choline oxidase to generate betaine and hydrogen peroxide. In the presence of horseradish peroxidase (HRP), hydrogen peroxide reacts with Amplex Red to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to the amount of choline produced, and thus to the ATX activity.[11]
-
Protocol Outline:
-
Prepare working solutions of the test compounds and a positive control inhibitor (e.g., GLPG1690).
-
In a microplate, combine the assay buffer, test compounds, and Autotaxin enzyme.
-
Add a solution containing LPC, Amplex Red, HRP, and choline oxidase to start the reaction.
-
Incubate the plate and measure the fluorescence at appropriate excitation and emission wavelengths.
-
Analyze the data to determine the IC50 values and the mode of inhibition.[11]
-
Below is a workflow diagram for a typical Autotaxin inhibitor screening experiment.
Caption: General workflow for Autotaxin inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 9. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 10. Echelon Biosciences Research Labs Autotaxin Inhibitor Screening Kit, Quantity: | Fisher Scientific [fishersci.com]
- 11. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Autotaxin Inhibitors: Featuring the Novel Compound ATX-1d
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel autotaxin inhibitor, ATX-1d, with other well-established inhibitors targeting the autotaxin (ATX) enzyme. Autotaxin, also known as ectonucleotide pyrophosphatidase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in producing the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a significant therapeutic target.[3][4] This document offers an objective analysis of inhibitor performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tools for their studies.
Overview of Autotaxin Inhibitors and Their Binding Modes
Autotaxin inhibitors are broadly classified based on their mode of binding to the enzyme, which features a catalytic active site and distinct allosteric sites—a hydrophobic "pocket" and a "tunnel".[2][5] These classifications help in understanding the mechanism of inhibition and potential for differential effects on ATX function.
-
Type I Inhibitors: These compounds are competitive inhibitors that occupy the orthosteric site, mimicking the binding of the natural substrate, lysophosphatidylcholine (LPC).[6][7] They typically interact with the zinc ions in the catalytic site and extend into the hydrophobic pocket.[8]
-
Type II Inhibitors: These inhibitors bind only to the hydrophobic pocket, competitively obstructing substrate accommodation without interacting with the catalytic zinc ions.[6]
-
Type III Inhibitors: These are non-competitive inhibitors that specifically occupy the allosteric tunnel, modulating enzyme activity without blocking the primary substrate binding pocket.[6][7]
-
Type IV Inhibitors: These compounds exhibit a hybrid binding mode, occupying both the hydrophobic pocket and the allosteric tunnel.[7][9]
Quantitative Comparison of Autotaxin Inhibitor Potency
The potency of ATX-1d is compared with several well-characterized inhibitors across different binding classes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | Type/Binding Mode | Target Species | IC50 Value | Assay Substrate/Condition | Reference(s) |
| ATX-1d | Not Specified | Not Specified | 1.8 ± 0.3 µM | FS-3 | [10][11] |
| PF-8380 | Type I (Orthosteric) | Human | 2.8 nM | Isolated Enzyme | [12][13][14] |
| Human | 101 nM | Human Whole Blood | [13][14] | ||
| Rat | 1.16 nM | FS-3 | [12][13] | ||
| Ziritaxestat (GLPG1690) | Type IV (Pocket & Tunnel) | Human, Mouse | 100-500 nM | Isolated Enzyme | [15] |
| Human | 131 nM | Not Specified | [16] | ||
| PAT-505 | Type III (Allosteric Tunnel) | Human | 2.0 nM | Isolated Enzyme (lysoPLD) | [17][18] |
| S32826 | Type I (Orthosteric) | Not Specified | 5.6 nM | LPC | [1] |
| ONO-8430506 | Not Specified | Human | 4.5 nM | 16:0-LPC | [19] |
| Human | 5.1 nM | FS-3 | [19] | ||
| Mouse | 100 nM (IC90) | Mouse Plasma | [19] |
Signaling Pathways and Experimental Visualizations
To better understand the context of autotaxin inhibition, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Caption: The Autotaxin-LPA signaling pathway.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin: structure-function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for substrate discrimination and integrin binding by autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. selleckchem.com [selleckchem.com]
- 17. PAT-505 [mail.sobekbio.com]
- 18. PAT-505 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Autotaxin-IN-1 Binding Kinetics
A deep dive into the binding characteristics of Autotaxin-IN-1 and its alternatives, providing researchers with critical data for informed inhibitor selection in drug discovery and molecular research.
This guide presents a comparative analysis of the binding kinetics of this compound, a potent and selective inhibitor of Autotaxin (ATX), against other notable ATX inhibitors. Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis. The development of effective ATX inhibitors is therefore a significant area of therapeutic research.
Comparative Binding Kinetics of Autotaxin Inhibitors
The efficacy of an inhibitor is not solely defined by its affinity (KD) but also by its association (kon) and dissociation (koff) rate constants. A slow dissociation rate, for instance, can lead to a prolonged duration of action. The following table summarizes the available binding kinetics data for this compound (also known as PF-8380) and other selected Autotaxin inhibitors.
| Inhibitor | Ki (nM) | KD (nM) | kon (M-1s-1) | koff (s-1) | Method | Reference |
| This compound (PF-8380) | 1.1 ± 0.2 | 2.8 | 1.1 x 107 | 0.031 | Enzyme Inhibition Assay | Gierse et al., 2010 |
| GLPG1690 (Ziritaxestat) | 24 | - | - | - | Biochemical Assay | Desroy et al., 2018 |
| IOA-289 | 17 | - | - | - | Biochemical Assay | Taddei et al., 2021 |
| S32826 | 5.6 | - | - | - | HTS Assay | Ferry et al., 2008 |
| BrP-LPA | 700-1600 | - | - | - | Enzyme Inhibition Assay | Cui et al., 2007 |
| FTY720-P | 200 | - | - | - | Enzyme Inhibition Assay | Hess et al., 2010 |
Note: Ki (inhibition constant) and KD (dissociation constant) are both measures of binding affinity. A lower value indicates a higher affinity. Data for kon and koff are not always available in published literature.
Autotaxin Signaling Pathway and Inhibition
Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating downstream signaling cascades that regulate cell proliferation, migration, and survival. Autotaxin inhibitors block this first critical step, thereby reducing the production of LPA and mitigating its downstream effects.
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Experimental Protocols
Accurate determination of binding kinetics is crucial for the characterization of enzyme inhibitors. Below are detailed methodologies for key experiments used to assess the binding of inhibitors to Autotaxin.
Enzyme Inhibition Assay (for Ki determination)
This method measures the inhibitory effect of a compound on the catalytic activity of Autotaxin.
Materials:
-
Recombinant human Autotaxin
-
Lysophosphatidylcholine (LPC) as the substrate
-
FS-3, a fluorescent substrate analog
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant Autotaxin in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed volume of the Autotaxin solution to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the fluorescent substrate FS-3 to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 528 nm).
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki value.
Surface Plasmon Resonance (SPR) (for kon, koff, and KD determination)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human Autotaxin (ligand)
-
Test inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the Autotaxin solution in the immobilization buffer over the activated surface to covalently couple the enzyme.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized Autotaxin. This is the association phase .
-
After the association phase, flow the running buffer alone over the surface to monitor the dissociation of the inhibitor. This is the dissociation phase .
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound inhibitor.
-
-
Data Analysis:
-
The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, generating sensorgrams.
-
Fit the sensorgrams from the different inhibitor concentrations globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Caption: A typical workflow for determining binding kinetics using SPR.
A Comparative Guide to the Effectiveness of Autotaxin Inhibitors
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for producing the bioactive lipid lysophosphatidic acid (LPA) in the bloodstream.[1][2] The ATX-LPA signaling axis is a crucial pathway involved in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[3][4] Dysregulation of this pathway is implicated in diseases such as idiopathic pulmonary fibrosis (IPF), cancer, and chronic inflammation, making ATX a significant therapeutic target.[5][6][7]
While a specific compound designated "Autotaxin-IN-1" was not prominently identified in the reviewed literature, a diverse array of potent ATX inhibitors has been developed and characterized. This guide provides a comparative analysis of the effectiveness of several key Autotaxin inhibitors, focusing on their mechanism of action, potency, and performance in preclinical models.
The Autotaxin-LPA Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[1][8] LPA then binds to a family of six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that mediate various cellular responses.[5][9] Inhibition of ATX reduces the production of LPA, thereby attenuating the activation of these receptors and mitigating pathological processes.[10]
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin Expression Is Regulated at the Post-transcriptional Level by the RNA-binding Proteins HuR and AUF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 7. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Autotaxin-IN-1
Autotaxin-IN-1 is a potent inhibitor of Autotaxin, a key enzyme in lysophosphatidic acid (LPA) synthesis. Due to its high potency, researchers, scientists, and drug development professionals must handle this compound with the utmost care to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information for the operational use and disposal of this compound.
Personal Protective Equipment (PPE)
The appropriate level of PPE is crucial for minimizing exposure. The following tables outline the recommended PPE for various tasks involving this compound.
Table 1: Personal Protective Equipment for Handling Solid this compound
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Goggles - N95 Respirator (or higher) |
| Storage and Transport | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses |
Table 2: Personal Protective Equipment for Handling this compound in Solution
| Task | Minimum PPE Requirement |
| Preparing Solutions | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - Chemical Splash Goggles - Face Shield (if splash hazard is significant) |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses |
| Animal Dosing | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat or Disposable Gown - Safety Goggles - N95 Respirator (if aerosolization is possible) |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for laboratory safety and regulatory compliance.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered. All necessary equipment and waste containers should be within easy reach to avoid unnecessary movement.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use anti-static weighing dishes and tools.
-
Dissolving: To prepare a stock solution, add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved. Avoid shaking, which can generate aerosols.
-
Spill Cleanup: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan:
All waste contaminated with this compound, including pipette tips, tubes, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Any needles or other sharps used for animal dosing or other procedures should be disposed of in a designated sharps container for hazardous waste.
Experimental Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
